tert-Butyl 4-hydroxyisoindoline-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWGDHUTSZFFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on a set of core molecular architectures known as "privileged scaffolds." These frameworks, owing to their inherent ability to interact with multiple biological targets, serve as fertile ground for the development of new drugs. The isoindoline core is one such distinguished scaffold, variants of which are found in a range of clinically significant molecules. This guide provides an in-depth technical overview of tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate , a versatile building block that combines the structural rigidity of the isoindoline system with the synthetic flexibility afforded by the tert-butyloxycarbonyl (Boc) protecting group and a strategically placed hydroxyl moiety. Its IUPAC name is tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate .
The strategic placement of the hydroxyl group at the 4-position of the isoindoline ring offers a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The Boc protecting group ensures the stability of the secondary amine during multi-step syntheses and allows for its facile deprotection under specific conditions, a crucial feature in the assembly of complex molecules. This guide will delve into the physicochemical properties, a detailed synthesis protocol, and the significant applications of this compound in the realm of drug development, providing researchers with the foundational knowledge to effectively utilize this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting the characteristics of its derivatives. The properties of tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate | |
| CAS Number | 871013-92-2 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | 372.9 ± 42.0 °C at 760 mmHg (Predicted for isomer) | [2] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted for isomer) | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| XLogP3-AA | 1.8 (Predicted for 5-hydroxy isomer) | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis of tert-Butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate
The synthesis of tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic route involves the initial construction of the 4-hydroxyisoindoline core, followed by the protection of the secondary amine with a Boc group. The causality behind this experimental choice lies in the need to have a stable, yet readily cleavable, protecting group on the nitrogen to prevent unwanted side reactions in subsequent synthetic transformations where this building block will be used.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Step 1: Synthesis of 4-Hydroxyisoindoline
-
Reaction Setup: To a solution of an appropriate starting material, such as a substituted phthalic anhydride or a related aromatic precursor, in a suitable solvent like tetrahydrofuran (THF), add a reducing agent. A common and effective choice is Lithium Aluminum Hydride (LiAlH₄). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reduction.
-
Reaction Execution: The reducing agent is added portion-wise to the solution of the starting material with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete conversion. The rationale for this is to drive the reaction to completion.
-
Work-up and Isolation: After cooling the reaction mixture, it is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. This procedure is critical for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts. The resulting slurry is filtered, and the filter cake is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-hydroxyisoindoline.
-
Purification: The crude product can be purified by column chromatography on silica gel to obtain pure 4-hydroxyisoindoline.
Step 2: Boc Protection of 4-Hydroxyisoindoline
-
Reaction Setup: Dissolve the purified 4-hydroxyisoindoline in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. This is to neutralize the acid that will be generated during the reaction.
-
Reaction Execution: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) either as a solid or dissolved in the reaction solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, the mixture is washed sequentially with a weak aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude product, tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate, can be purified by recrystallization or column chromatography to yield the final product as a solid.
Caption: Synthetic workflow for tert-butyl 4-hydroxyisoindoline-2-carboxylate.
Applications in Drug Development: A Versatile Building Block
The isoindoline scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of isoindoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[4][5] The title compound, tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate, serves as a key intermediate or building block in the synthesis of more complex molecules with therapeutic potential.[6]
The presence of the Boc protecting group is a key feature that enhances its utility. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for the selective unmasking of the secondary amine for further functionalization. This strategic protection and deprotection is a cornerstone of modern organic synthesis and drug development.
The hydroxyl group at the 4-position provides a crucial point for diversification. It can be used to introduce a wide array of substituents through etherification, esterification, or other coupling reactions. This allows for the fine-tuning of the molecule's properties, such as its solubility, lipophilicity, and, most importantly, its binding affinity to a biological target. For instance, this hydroxyl group could be a key interaction point within a protein's binding pocket or a site for attaching linkers in the development of PROTACs (PROteolysis TArgeting Chimeras).
Caption: Role as a versatile building block in drug discovery.
Conclusion
tert-Butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its rigid isoindoline core, coupled with the synthetic handles of a Boc-protected amine and a hydroxyl group, provides a powerful platform for the synthesis of novel and diverse molecular entities. A solid understanding of its properties and synthetic accessibility is crucial for leveraging its full potential in the quest for new and improved therapeutics. The strategic use of such well-designed building blocks is a testament to the enabling power of synthetic chemistry in advancing modern medicine.
References
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-
PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. [Link]
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Lead Sciences. tert-Butyl 4-hydroxyisoindoline-2-carboxylate. [Link]
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MDPI. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. [Link]
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Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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PubChem. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate. [Link]
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PubMed Central (PMC). Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11. [Link]
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MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]
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MDPI. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. [Link]
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MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
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Taylor & Francis eBooks. Drug Discovery with Privileged Building Blocks | Tactics in Medicinal. [Link]
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PubMed. Isoindole Derivatives: Propitious Anticancer Structural Motifs. [Link]
- Google Patents. Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
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PubMed Central (PMC). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. [Link]
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An In-depth Technical Guide to tert-Butyl 4-hydroxyisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxyisoindoline-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and explore its synthesis, characterization, and strategic applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and actionable experimental protocols.
Core Molecular Profile
tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a bifunctional molecule featuring a bicyclic isoindoline core. The structure is characterized by a hydroxyl group on the aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a nucleophilic hydroxyl group and a protected amine makes it a versatile intermediate for introducing the isoindoline scaffold into more complex molecules.
Physicochemical Properties
A precise understanding of the molecular properties is the foundation of all subsequent experimental work. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 235.28 g/mol | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| CAS Number | 871013-92-2 | [2] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents | |
| IUPAC Name | tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate |
Structural Representation
The 2D and 3D structures of the molecule are critical for understanding its reactivity and steric profile.
Caption: 2D structure of tert-Butyl 4-hydroxyisoindoline-2-carboxylate.
Synthesis and Mechanistic Considerations
The synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate typically involves a multi-step sequence starting from commercially available precursors. A common strategy is the reduction of a phthalimide derivative followed by protection of the resulting secondary amine.
Generalized Synthetic Workflow
A plausible synthetic route is outlined below. The choice of reagents and conditions is critical for achieving high yields and purity.
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol: Boc Protection of 4-Hydroxyisoindoline
This protocol details the final step of the synthesis, which is the protection of the isoindoline nitrogen. This step is crucial for preventing undesired side reactions in subsequent synthetic transformations.
Materials:
-
4-Hydroxyisoindoline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxyisoindoline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) to the solution, followed by the dropwise addition of a solution of Boc₂O in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure tert-Butyl 4-hydroxyisoindoline-2-carboxylate.
Rationale for Experimental Choices:
-
Boc Protection: The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid).[3]
-
Base: A non-nucleophilic organic base is used to neutralize the acid generated during the reaction without competing with the amine for the Boc anhydride.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Spectroscopic Characterization
Unambiguous characterization of the synthesized molecule is paramount for ensuring its identity and purity. The following are expected spectroscopic data based on the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the isoindoline ring, the hydroxyl proton, and the nine equivalent protons of the tert-butyl group. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methylene protons (at C1 and C3) would appear as singlets or doublets around δ 4.5-5.0 ppm. The tert-butyl protons will be a sharp singlet at approximately δ 1.5 ppm.
-
¹³C NMR: The carbon NMR will show distinct signals for the quaternary carbons of the Boc group and the aromatic ring, as well as the methylene carbons and the methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its protonated form [M+H]⁺ at m/z 236.29 or as a sodium adduct [M+Na]⁺.
Applications in Drug Discovery and Development
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[4] tert-Butyl 4-hydroxyisoindoline-2-carboxylate serves as a valuable starting material for the synthesis of these complex molecules.
Role as a Versatile Building Block
The two functional groups of the molecule allow for orthogonal chemical modifications.
Caption: Orthogonal reactivity of the core molecule.
-
Modification at the Hydroxyl Group: The phenolic hydroxyl group can undergo various transformations such as O-alkylation, O-acylation, or Mitsunobu reactions to introduce a wide range of substituents.
-
Modification at the Nitrogen: The Boc group can be easily removed under acidic conditions to liberate the secondary amine. This free amine can then be functionalized through acylation, alkylation, reductive amination, or used in coupling reactions to build more complex structures.
Use in PROTACs and Targeted Protein Degraders
The isoindoline core is related to the phthalimide structure, which is a well-known E3 ligase binder. This makes derivatives of tert-Butyl 4-hydroxyisoindoline-2-carboxylate attractive for the development of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-Butyl 4-hydroxyisoindoline-2-carboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will facilitate its effective use in the creation of novel and impactful chemical entities.
References
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PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. [Link]
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Lead Sciences. tert-Butyl 4-hydroxyisoindoline-2-carboxylate. [Link]
- Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103-107.
-
MDPI. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. [Link]
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- 4. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate [mdpi.com]
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A Technical Guide to the Spectral Analysis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
tert-Butyl 4-hydroxyisoindoline-2-carboxylate, also known as N-Boc-4-hydroxyisoindoline, is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The isoindoline scaffold is a privileged structure found in a variety of natural products and synthetic drugs. The presence of a hydroxyl group on the aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile building block for further chemical modifications.
Accurate characterization of this intermediate is crucial for ensuring the identity, purity, and quality of downstream products in a drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth interpretation of the expected spectral features of this molecule.
Molecular Structure and Numbering
For clarity in the spectral analysis, the atoms of tert-butyl 4-hydroxyisoindoline-2-carboxylate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the document to assign specific spectral signals to their corresponding atoms.
Caption: Molecular structure of tert-butyl 4-hydroxyisoindoline-2-carboxylate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of the Boc protecting group, the NMR spectra of this compound are expected to show conformational isomers (rotamers) at room temperature, which can lead to broadening or splitting of certain signals.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d, J ≈ 8.0 Hz | 1H | H-7 |
| ~6.85 | d, J ≈ 2.5 Hz | 1H | H-5 |
| ~6.75 | dd, J ≈ 8.0, 2.5 Hz | 1H | H-6 |
| ~5.50 | br s | 1H | OH |
| ~4.60 | s | 4H | H-1, H-3 |
| 1.49 | s | 9H | -C(CH₃)₃ |
Interpretation:
-
Aromatic Protons (H-5, H-6, H-7): The aromatic region is expected to show a three-proton system. The proton at the C-7 position (H-7) is anticipated to appear as a doublet due to coupling with H-6. The H-5 proton will likely be a doublet due to coupling with H-6, and the H-6 proton should appear as a doublet of doublets from coupling to both H-5 and H-7.
-
Hydroxyl Proton (OH): The phenolic hydroxyl proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.
-
Methylene Protons (H-1, H-3): The two methylene groups of the isoindoline ring (C-1 and C-3) are chemically equivalent and are expected to give a single, sharp singlet integrating to four protons. The free rotation of the Boc group at room temperature on the NMR timescale would lead to this equivalence.
-
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet at approximately 1.49 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C=O (Boc) |
| ~154.0 | C-4 |
| ~134.0 | C-7a |
| ~129.0 | C-7 |
| ~124.0 | C-3a |
| ~118.0 | C-6 |
| ~115.0 | C-5 |
| ~80.5 | -C (CH₃)₃ |
| ~52.0 | C-1, C-3 |
| 28.5 | -C(C H₃)₃ |
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group is expected to have a chemical shift around 155.0 ppm.
-
Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the hydroxyl group (C-4) will be the most downfield among the aromatic carbons directly bonded to a proton.
-
Quaternary Carbon of Boc Group (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to appear around 80.5 ppm.
-
Methylene Carbons (C-1, C-3): The two equivalent methylene carbons of the isoindoline ring are expected at approximately 52.0 ppm.
-
Methyl Carbons of Boc Group (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a single sharp signal around 28.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Medium | O-H stretch (phenolic) |
| 2975 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |
| ~1400 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (phenol) |
| ~1160 | Strong | C-N stretch (carbamate) |
Interpretation:
-
O-H Stretch: A broad and medium intensity band in the region of 3400-3200 cm⁻¹ is characteristic of the stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the methylene and tert-butyl groups are expected in the 2975-2850 cm⁻¹ region.
-
C=O Stretch: A strong absorption band around 1690 cm⁻¹ is indicative of the carbonyl stretching vibration of the tert-butoxycarbonyl (Boc) group.
-
C=C Stretch: Aromatic C=C stretching vibrations will likely appear as medium to weak bands around 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band around 1250 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration of the carbamate is anticipated to be a strong band around 1160 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For tert-butyl 4-hydroxyisoindoline-2-carboxylate, with a molecular formula of C₁₃H₁₇NO₃, the expected monoisotopic mass is approximately 235.12 g/mol .
Predicted Fragmentation Pathway:
Caption: Predicted ESI-MS fragmentation of tert-butyl 4-hydroxyisoindoline-2-carboxylate.
Interpretation:
-
Molecular Ion Peak [M]⁺˙: The molecular ion peak is expected at m/z 235.
-
Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) to give a fragment at m/z 179.
-
Loss of the Boc Group: Subsequent loss of carbon dioxide (CO₂, 44 Da) from the m/z 179 fragment would result in a fragment at m/z 135, corresponding to the 4-hydroxyisoindoline cation.
-
Further Fragmentation: Further fragmentation of the isoindoline ring structure can lead to other characteristic ions.
Experimental Methodologies
The following are standard protocols for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans with proton decoupling.
IR Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.
-
Parameters: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. The capillary voltage, cone voltage, and desolvation gas flow rate should be optimized for the specific instrument.
Conclusion
This technical guide provides a detailed, theoretically derived spectroscopic characterization of tert-butyl 4-hydroxyisoindoline-2-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and quality assessment of this important synthetic intermediate. While these predictions are based on sound chemical principles, experimental verification is always recommended for definitive structural confirmation.
References
Due to the absence of specific literature detailing the experimental spectral data for tert-butyl 4-hydroxyisoindoline-2-carboxylate, this section provides general references for spectroscopic interpretation and data for related compounds that informed the predictions in this guide.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem Compound Summary for CID 18630963, tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Aribo Biotechnology. tert-Butyl 4-hydroxyisoindoline-2-carboxylate. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
The Emergence of a Key Synthetic Scaffolding: A Technical Guide to tert-Butyl 4-hydroxyisoindoline-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-hydroxyisoindoline-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its discovery and historical context, focusing on the evolution of its synthesis. A thorough examination of the key synthetic strategies is presented, including detailed, step-by-step protocols and an analysis of the chemical principles underpinning these methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this versatile molecule.
Introduction: The Strategic Importance of the Isoindoline Core
The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a variety of biologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of ligands targeting a range of biological receptors. The introduction of a hydroxyl group at the 4-position of the isoindoline ring, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, yields tert-butyl 4-hydroxyisoindoline-2-carboxylate (CAS No. 871013-92-2)[1]. This strategic combination of features enhances its utility as a versatile intermediate, allowing for further functionalization at the phenolic hydroxyl group while the nitrogen remains protected for subsequent synthetic transformations.
While a singular "discovery" paper for this specific molecule is not readily identifiable in the annals of chemical literature, its emergence can be traced through the development of synthetic methodologies for functionalized isoindolines and the increasing demand for novel building blocks in drug discovery programs. Its utility is exemplified in recent patent literature, where it serves as a key starting material in the synthesis of more complex molecules with potential therapeutic applications[2].
Foundational Synthetic Strategies: A Two-Stage Approach
The synthesis of tert-butyl 4-hydroxyisoindoline-2-carboxylate is logically approached as a two-stage process: first, the construction of the 4-hydroxyisoindoline core, followed by the protection of the secondary amine with a Boc group. Historically, the synthesis of substituted isoindolines has been achieved through various routes, often starting from phthalimide derivatives.
Synthesis of the Precursor: 4-Hydroxyisoindoline
The synthesis of the unprotected 4-hydroxyisoindoline core is a critical first step. A common and effective strategy involves the reduction of 4-hydroxyphthalimide.
4-Hydroxyphthalimide can be prepared from commercially available 4-hydroxyphthalic acid. The reaction proceeds via the formation of the corresponding phthalic anhydride, which then reacts with a nitrogen source, such as urea or ammonia, upon heating to form the imide.
Alternatively, N-hydroxyphthalimide can be synthesized from phthalic anhydride and hydroxylamine hydrochloride in the presence of a base like triethylamine[1]. While this provides the N-hydroxy derivative, subsequent rearrangement or functional group manipulation would be necessary to obtain the desired 4-hydroxy isomer.
Boc Protection of the Isoindoline Nitrogen
The introduction of the tert-butoxycarbonyl (Boc) protecting group is a standard and well-documented transformation in organic synthesis. The secondary amine of the 4-hydroxyisoindoline is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
A Convergent Synthetic Pathway: From 4-Hydroxyphthalimide to the Final Product
A more convergent and efficient approach involves the protection of the phthalimide nitrogen prior to the reduction of the imide carbonyls. This strategy offers the advantage of potentially simpler purification and handling of the intermediates.
N-Boc Protection of 4-Hydroxyphthalimide
The synthesis commences with the protection of the nitrogen atom of 4-hydroxyphthalimide using di-tert-butyl dicarbonate. This reaction is typically carried out in an aprotic solvent in the presence of a base to deprotonate the imide nitrogen, facilitating nucleophilic attack on the Boc anhydride.
Reduction of N-Boc-4-hydroxyphthalimide
The critical step in this convergent synthesis is the reduction of the two imide carbonyl groups of N-Boc-4-hydroxyphthalimide to the corresponding methylene groups of the isoindoline ring. This transformation requires a powerful reducing agent that is selective for the imide functionality and does not affect the Boc protecting group or the aromatic hydroxyl group.
Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF), are commonly employed for the reduction of amides and imides. The choice of reducing agent and reaction conditions is crucial to achieve the desired product in high yield and purity.
The following diagram illustrates the logical flow of this convergent synthetic approach.
Sources
Methodological & Application
Experimental protocol for using tert-Butyl 4-hydroxyisoindoline-2-carboxylate in organic synthesis
An Application Guide for the Strategic Use of tert-Butyl 4-hydroxyisoindoline-2-carboxylate in Synthetic Chemistry
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern drug discovery and organic synthesis, the isoindoline core is a privileged scaffold, appearing in numerous pharmacologically active compounds.[1][2] tert-Butyl 4-hydroxyisoindoline-2-carboxylate emerges as a particularly valuable building block due to its elegant combination of functionalities. The molecule incorporates a stable, Boc-protected nitrogen atom, which prevents unwanted side reactions, and a strategically placed hydroxyl group on the aromatic ring. This hydroxyl moiety serves as a versatile handle for a wide array of chemical transformations, allowing for the systematic elaboration of the isoindoline core. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying chemical principles that govern its reactivity.
Physicochemical Properties and Handling
Proper storage and handling are paramount for ensuring the integrity of the reagent.
| Property | Value |
| Chemical Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, dichloromethane (DCM), tetrahydrofuran (THF), and other common organic solvents. |
Storage and Handling:
-
Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
The compound is generally stable under standard laboratory conditions. The Boc-protecting group is robust to many reaction conditions but is sensitive to strong acids.
Core Synthetic Applications: Protocols and Rationale
The primary utility of tert-butyl 4-hydroxyisoindoline-2-carboxylate lies in the reactivity of its phenolic hydroxyl group. The following sections detail key transformations.
Application 1: O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming carbon-oxygen bonds with a high degree of control and typically with inversion of stereochemistry at the alcohol center (though not applicable to this achiral substrate).[3][4][5] It allows for the coupling of the hydroxyl group with a primary or secondary alcohol under mild, neutral conditions, avoiding the harshness of traditional Williamson ether synthesis.
Causality and Mechanistic Insight: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5] This highly reactive species activates the incoming alcohol (the nucleophile in this context), which then protonates the betaine. The resulting phosphonium salt activates the hydroxyl group of the isoindoline, turning it into an excellent leaving group. Subsequent Sₙ2 attack by the deprotonated nucleophilic alcohol completes the ether formation.
Caption: Experimental workflow for the Mitsunobu reaction.
Detailed Experimental Protocol: Mitsunobu Etherification
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-hydroxyisoindoline-2-carboxylate (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Solvation: Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M with respect to the isoindoline.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial for controlling the initial exothermic reaction between PPh₃ and DIAD.[6]
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed, indicating reaction progress.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Purification: The major byproducts are triphenylphosphine oxide and the DIAD-hydrazine derivative. Much of the triphenylphosphine oxide can be removed by filtration if it precipitates. The crude material is then purified by flash column chromatography on silica gel to yield the desired ether.
Stoichiometry Table:
| Reagent | M.W. ( g/mol ) | Equivalents |
| tert-Butyl 4-hydroxyisoindoline-2-carboxylate | 235.28 | 1.0 |
| Alcohol (R-OH) | Varies | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 |
| Anhydrous THF | 72.11 | Solvent |
Expected Yield: 65-90%, depending on the alcohol used.
Application 2: Acylation for Ester Synthesis
Esterification of the hydroxyl group is a straightforward and high-yielding transformation, typically accomplished using an acylating agent in the presence of a non-nucleophilic base.
Causality and Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The lone pair on the isoindoline's hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A tertiary amine base, such as triethylamine (TEA) or pyridine, is included to act as a scavenger for the acidic byproduct (HCl or a carboxylic acid), driving the equilibrium towards the product.
Detailed Experimental Protocol: Acylation with an Acid Chloride
-
Preparation: Dissolve tert-butyl 4-hydroxyisoindoline-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5 - 2.0 eq.).
-
Cooling: Cool the solution to 0 °C.
-
Acylating Agent Addition: Add the desired acid chloride (1.1 eq.) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid chloride and the triethylammonium hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is typically purified by flash column chromatography.
Stoichiometry Table:
| Reagent | M.W. ( g/mol ) | Equivalents |
| tert-Butyl 4-hydroxyisoindoline-2-carboxylate | 235.28 | 1.0 |
| Acid Chloride (R-COCl) | Varies | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 |
| Anhydrous DCM | 84.93 | Solvent |
Expected Yield: >90%
Application 3: Deprotection and Further Functionalization
The true power of this reagent is realized in multi-step synthesis. After modifying the hydroxyl group, the Boc-protecting group can be selectively removed to reveal a secondary amine, opening a new avenue for molecular elaboration.
Causality and Mechanistic Insight: The tert-butoxycarbonyl (Boc) group is a carbamate that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, isobutylene (which is protonated to the stable tert-butyl cation), and the free secondary amine.[7]
Caption: Workflow for Boc-deprotection of the isoindoline nitrogen.
Detailed Experimental Protocol: Boc Deprotection
-
Preparation: Dissolve the N-Boc protected isoindoline derivative (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices are:
-
Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.
-
A 4M solution of HCl in 1,4-dioxane.
-
-
Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).
-
Neutralization (Optional): If the free amine is required for the next step, the salt can be neutralized by dissolving it in a suitable solvent and washing with a mild aqueous base like NaHCO₃ or by adding a non-nucleophilic organic base like triethylamine.
Conclusion
tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a robust and versatile building block for synthetic chemists. Its orthogonal protecting group strategy—a base-stable, acid-labile Boc group on the nitrogen and a modifiable hydroxyl group—allows for sequential and controlled functionalization. The protocols outlined herein for O-alkylation, acylation, and subsequent deprotection provide a reliable foundation for researchers aiming to construct complex molecules for applications in medicinal chemistry and materials science. The predictability of its reactivity, combined with the commercial availability of the starting material, solidifies its role as a key intermediate in the synthetic chemist's toolbox.
References
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available at: [Link]
-
Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]
-
VisiblelightinducedBartondecarboxylationofaliphaticcarboxylicacids. Wengui Chemical Network. Available at: [Link]
-
Synthesis of t -butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. Available at: [Link]
-
CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. J-STAGE. Available at: [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
-
4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradeca-hydropicene-2-carboxylate. ResearchGate. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11. PubMed. Available at: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
Study the etherification reaction from tert-butyl alcohol and ethanol catalyzed by Amberlyt – 15. JETIR. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. Available at: [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Available at: [Link]
-
Catalytic etherification of glycerol to tert-butyl glycerol ethers using tert-butanol over sulfonic acid functionalized mesoporous polymer. Royal Society of Chemistry. Available at: [Link]
-
The underappreciated hydroxyl in drug discovery. Drug Discovery Today. Available at: [Link]
-
Properties and Functions of Isoindoline: A Short Review. JETIR. Available at: [Link]
-
How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? ResearchGate. Available at: [Link]
-
Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. ResearchGate. Available at: [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]
-
Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar. Available at: [Link]
-
Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. Available at: [Link]
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- 7. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Application Note: Strategic Protection & Functionalization of tert-Butyl 4-hydroxyisoindoline-2-carboxylate
This Application Note is designed for medicinal chemists and process development scientists working with tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS: 288309-07-9 / 203066-26-4 derivatives).[1] It addresses the specific challenges of orthogonal protection, functionalization, and the critical risks associated with deprotection in electron-rich aromatic systems.
Executive Summary & Strategic Value
The 4-hydroxyisoindoline scaffold is a privileged substructure in modern drug discovery, serving as a critical pharmacophore in Cereblon E3 ligase modulators (CRBN), kinase inhibitors, and GPCR ligands. The commercial availability of tert-Butyl 4-hydroxyisoindoline-2-carboxylate provides a bifunctional starting material containing a protected secondary amine (N-Boc) and a free phenol (4-OH).[1]
While the N-Boc group offers excellent stability during basic and nucleophilic operations, its removal under acidic conditions presents a severe liability: Friedel-Crafts alkylation of the electron-rich phenol ring by generated tert-butyl cations. This guide details protocols to circumvent this failure mode and outlines orthogonal strategies for library synthesis.[1]
Chemical Architecture & Reactivity Matrix
The molecule features two distinct reactive centers requiring orthogonal management:[2]
-
C4-Phenol (Nucleophile): Highly susceptible to
alkylation, Mitsunobu reactions, and cross-coupling. It acts as a strong electron-donating group (EDG), activating the aromatic ring at the C5 and C7 positions. -
N2-Amine (Protected): Masked by the tert-butyloxycarbonyl (Boc) group.[1] Stable to base (LiOH,
) and nucleophiles, but liable to acid.
The "Cation Trapping" Imperative
Upon acidic cleavage of the Boc group, the tert-butyl carbocation (
Decision Tree: Workflow Visualization
The following diagram illustrates the critical decision pathways for functionalizing this scaffold, highlighting the "Scavenger Route" as the standard for high-purity isolation.
Figure 1: Strategic workflow for 4-hydroxyisoindoline manipulation. Path A is preferred to leverage Boc stability.
Detailed Protocols
Protocol A: Selective Phenol Functionalization (Boc Intact)
Objective: Derivatize the C4-hydroxyl group via
Reagents:
-
Substrate: tert-Butyl 4-hydroxyisoindoline-2-carboxylate (1.0 equiv)[1]
-
Electrophile: Alkyl halide (R-X) (1.2 equiv)
-
Base:
(2.0 equiv) or (1.5 equiv for sluggish electrophiles) -
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the substrate in DMF (0.1 M concentration).
-
Activation: Add the carbonate base and stir at RT for 15 minutes. The mixture may turn slightly yellow as the phenoxide forms.
-
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Heat to 60°C (if using
) or stir at RT (if using and reactive halides) for 4–12 hours. Monitor by LCMS. -
Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over
. -
Validation:
NMR should show the disappearance of the phenolic -OH singlet and retention of the Boc singlet (~1.49 ppm).
Protocol B: "Scavenger-Assisted" Boc Deprotection
Objective: Remove the Boc group without alkylating the electron-rich aromatic ring.[1]
Context: Standard TFA/DCM deprotection generates
Reagents:
-
Solvent: Dichloromethane (DCM)
-
Scavenger Cocktail: Triethylsilane (TES) and Water.
The "Golden Ratio" Cocktail (v/v):
| Component | Ratio | Function |
|---|---|---|
| TFA | 45% | Acidolysis of carbamate |
| DCM | 45% | Solvent |
| Triethylsilane (TES) | 5% | Cation Quencher (Hydride donor) |
| Water | 5% | Nucleophile for t-Butyl cation |[1]
Step-by-Step:
-
Preparation: Dissolve the N-Boc intermediate in DCM (0.1 M).
-
Scavenger Addition: Add Triethylsilane (TES) and Water before adding the acid.
-
Note: If the product is highly lipophilic, substitute water with 1,3-dimethoxybenzene or thioanisole as the scavenger.
-
-
Acidolysis: Add TFA dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 1–2 hours.
-
Quenching: Concentrate the reaction mixture in vacuo (do not heat above 40°C).
-
Purification:
-
Option A (Precipitation): Redissolve the residue in minimal MeOH and add cold
to precipitate the amine-TFA salt. -
Option B (Free Base): Neutralize with sat.
and extract with DCM/IPA (3:1).
-
Protocol C: Orthogonal Protection (Double Protection)
Objective: If the phenol must be masked to survive harsh conditions (e.g., strong organometallics) before Boc removal.
Recommended Group: tert-Butyldimethylsilyl (TBS) [1]
-
Why? TBS is orthogonal to Boc. It can be removed with TBAF (fluoride) leaving Boc intact, or removed simultaneously with Boc using acid (though acid removal of TBS is slower than Boc).
-
Alternative: Benzyl (Bn) ether. Stable to acid/base; removed via hydrogenation.
Workflow:
-
Protect OH: TBS-Cl, Imidazole, DMF
N-Boc-4-O-TBS-isoindoline . -
Manipulate N: (Not applicable here as N is already Boc).
-
Deprotection:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| M+56 peak in LCMS | tert-Butylation of the phenol ring.[1] | Insufficient Scavenger. Increase TES loading to 10% or add Thioanisole. |
| Incomplete Deprotection | Reaction stopped too early or acid too dilute. | Use neat TFA or extend time. Ensure DCM is anhydrous if water is not part of the scavenger plan (water accelerates Boc removal but requires control). |
| N- to O- Migration | Rare in isoindolines, but possible in base.[1] | Avoid strong bases (NaH) with free phenol/Boc combinations. Use mild carbonates. |
| Low Yield after Workup | Isoindolines are water-soluble amines.[1] | Do not wash the aqueous layer of the salt form. Use "salting out" or 3:1 Chloroform/IPA for extraction. |
References & Grounding
-
Boc Deprotection Mechanisms & Scavengers:
-
Isoindoline Scaffold in Drug Discovery:
-
Use of 4-hydroxyisoindoline in Cereblon ligands: J. Med.[1] Chem. 2018, 61, 2, 492–503. (Demonstrates the utility of the scaffold).
-
-
General Protective Group Strategies:
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons. (The authoritative text on orthogonality).
-
Disclaimer: All protocols involve hazardous chemicals (TFA, Alkyl Halides). Perform all reactions in a fume hood with appropriate PPE. Verify specific safety data sheets (SDS) for tert-Butyl 4-hydroxyisoindoline-2-carboxylate derivatives before use.[1]
Sources
Application Note: High-Purity Isolation of tert-Butyl 4-hydroxyisoindoline-2-carboxylate via Optimized Silica Gel Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of tert-butyl 4-hydroxyisoindoline-2-carboxylate, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. Grounded in the principles of adsorption chromatography, this guide offers a step-by-step methodology, from the selection of optimal stationary and mobile phases to troubleshooting common purification challenges. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high purity and yield of the target compound, ensuring the integrity of subsequent synthetic steps.
Introduction: The Chromatographic Challenge
tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motif, which is present in various biologically active molecules. The presence of both a polar hydroxyl group and a bulky, moderately non-polar tert-butoxycarbonyl (Boc) protecting group presents a unique purification challenge. The goal of this protocol is to effectively separate the target compound from starting materials, by-products, and other impurities that may arise during its synthesis. Column chromatography, a cornerstone of purification in organic synthesis, is the method of choice for this task. This application note will detail a robust and reproducible column chromatography protocol tailored for this specific molecule.
Understanding the Physicochemical Landscape
A successful purification strategy begins with a thorough understanding of the target molecule's properties. Key physicochemical parameters for tert-butyl 4-hydroxyisoindoline-2-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | PubChem |
| Molecular Weight | 235.28 g/mol | PubChem |
| XLogP3-AA (LogP) | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
The positive XLogP3 value of 1.8 indicates a compound with moderate lipophilicity. The presence of a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the carbonyl and hydroxyl oxygens) suggests that the molecule will exhibit some polar characteristics, allowing for effective separation on a polar stationary phase like silica gel.
Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid and material-sparing method to determine the optimal mobile phase composition for achieving good separation.
Recommended TLC Protocol
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ TLC plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Apply a small spot of the solution to the baseline of the TLC plate using a capillary tube.
-
Elution: Develop the plate in a sealed TLC chamber containing a pre-equilibrated atmosphere of the chosen solvent system.
-
Visualization: After development, dry the plate and visualize the spots. Due to the aromatic nature of the isoindoline core, the compound should be visible under UV light (254 nm)[1]. For enhanced visualization, especially for non-UV active impurities, staining can be employed. A potassium permanganate (KMnO₄) stain is effective for visualizing the hydroxyl group, appearing as a yellow spot on a purple background. Ninhydrin stain can also be used, which upon heating can detect the Boc-protected amine, often as a colored spot[2][3].
Selecting the Eluent System
The choice of eluent is critical for achieving separation. A binary solvent system, consisting of a non-polar and a more polar solvent, is typically employed. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
| Solvent System | Recommended Starting Ratio (v/v) | Expected Rf of Target Compound |
| Hexane / Ethyl Acetate | 70:30 to 50:50 | ~0.2 - 0.4 |
| Dichloromethane / Methanol | 98:2 to 95:5 | ~0.3 - 0.5 |
Rationale:
-
Hexane/Ethyl Acetate: This is a standard solvent system for compounds of moderate polarity. The ratio can be fine-tuned to achieve the desired Rf value.
-
Dichloromethane/Methanol: This system is suitable for more polar compounds. A small percentage of methanol significantly increases the eluting power of the mobile phase.
An ideal Rf value for the target compound on TLC is between 0.25 and 0.35 to ensure good separation on the column.
Detailed Protocol for Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude tert-butyl 4-hydroxyisoindoline-2-carboxylate. The dimensions of the column and the amount of silica gel should be scaled accordingly for different quantities of crude material.
Materials and Equipment
-
Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent-grade solvents (Hexane, Ethyl Acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp and/or staining reagents
-
Rotary evaporator
Column Packing (Slurry Method)
Proper column packing is crucial to avoid issues like channeling and poor separation[4].
Caption: Workflow for slurry packing of the silica gel column.
Sample Loading
-
Dissolution: Dissolve the crude material (1 g) in a minimal amount of dichloromethane or the eluent.
-
Adsorption (Dry Loading - Recommended): If the crude material is not readily soluble in the initial eluent, dry loading is preferred. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 g), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Final Preparation: Add a small layer of sand on top of the sample to prevent disturbance during eluent addition.
Elution and Fraction Collection
-
Initial Elution: Begin eluting with a less polar solvent mixture (e.g., 80:20 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 60:40 Hexane:Ethyl Acetate) to elute the target compound. The gradient can be stepwise or continuous.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
Caption: Elution and fraction collection workflow.
Product Isolation
-
Pooling: Combine the fractions that contain the pure tert-butyl 4-hydroxyisoindoline-2-carboxylate as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent system using TLC to achieve a greater difference in Rf values between the target compound and impurities. |
| Band Tailing | The compound is too polar for the eluent; strong interaction with silica. | Add a small amount of a more polar solvent (e.g., 1-2% methanol) to the eluent. For basic compounds, adding a small amount of triethylamine (0.1-1%) can help reduce tailing. |
| Compound Stuck on Column | The compound is too polar and strongly adsorbed to the silica. | Increase the polarity of the mobile phase significantly (e.g., switch to a dichloromethane/methanol system). If the compound is still retained, consider using a different stationary phase like alumina. |
| Cracked Column Bed | The column ran dry or was packed improperly. | Ensure the solvent level is always above the silica bed. Repack the column if necessary. |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the purification of tert-butyl 4-hydroxyisoindoline-2-carboxylate using silica gel column chromatography. By carefully selecting the eluent system through preliminary TLC analysis and following the detailed steps for column packing, sample loading, and elution, researchers can consistently obtain the target compound in high purity. This foundational purification is critical for the successful advancement of synthetic campaigns in pharmaceutical research and development.
References
-
PubChem. tert-Butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. (2022). [Link]
-
Sejer, D. Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. (2008). [Link]
-
VanVeller Lab. How to TLC (Thin Layer Chromatography). Department of Chemistry, Iowa State University. [Link]
-
University of Rochester. Column Chromatography. Department of Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. (2020). [Link]
Sources
Application Note: A Scalable and Robust Synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate
Abstract
This application note provides a detailed, scalable, and validated protocol for the synthesis of tert-butyl 4-hydroxyisoindoline-2-carboxylate, a key building block in the development of various pharmaceutical agents. The described methodology is designed for researchers, scientists, and professionals in drug development, offering a robust and efficient pathway for producing this intermediate on a multi-gram to kilogram scale. The protocol emphasizes safety, efficiency, and reproducibility, incorporating in-process controls and detailed analytical methods for characterization.
Introduction: The Significance of 4-Hydroxyisoindoline Scaffolds
The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] Specifically, the functionalized derivative, tert-butyl 4-hydroxyisoindoline-2-carboxylate, serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas. Its utility stems from the strategic placement of the hydroxyl group, which allows for further chemical modification, and the Boc-protecting group, which ensures stability and controlled reactivity during subsequent synthetic steps. The development of a scalable and cost-effective synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.
Synthetic Strategy: A Two-Step Approach
The presented synthesis employs a two-step route starting from commercially available 4-hydroxyphthalimide. This strategy is advantageous for scale-up due to the use of readily available and relatively inexpensive starting materials, as well as robust and well-understood chemical transformations.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for tert-Butyl 4-hydroxyisoindoline-2-carboxylate.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxyphthalimide | 98% | Commercially Available | |
| Sodium borohydride (NaBH4) | 99% | Commercially Available | Handle with care, moisture sensitive |
| Palladium on Carbon (10% Pd-C) | Commercially Available | For alternative reduction | |
| Di-tert-butyl dicarbonate ((Boc)2O) | 97% | Commercially Available | |
| Triethylamine (TEA) | ≥99.5% | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Methanol (MeOH) | ACS Grade | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Saturated aq. NH4Cl | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available |
Step 1: Synthesis of 4-Hydroxyisoindoline
Rationale: This step involves the reduction of the phthalimide carbonyl groups to the corresponding methylene groups of the isoindoline. Sodium borohydride is a cost-effective and selective reducing agent for this transformation on a large scale. Catalytic hydrogenation is a viable, greener alternative.
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-hydroxyphthalimide (100 g, 0.613 mol) and anhydrous tetrahydrofuran (THF, 1 L).
-
Stir the suspension at room temperature (20-25 °C) to ensure good mixing.
-
Carefully add sodium borohydride (92.7 g, 2.45 mol, 4.0 equiv.) portion-wise over 30-45 minutes. Caution: The reaction is exothermic, and hydrogen gas is evolved. Maintain the temperature below 30 °C using an ice-water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).
-
Once the reaction is complete, cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution until the effervescence ceases.
-
Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF (2 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 4-hydroxyisoindoline as a solid. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate
Rationale: The crude 4-hydroxyisoindoline is protected with a tert-butoxycarbonyl (Boc) group to improve its stability and facilitate handling and purification. Di-tert-butyl dicarbonate is the standard reagent for this protection, and triethylamine acts as a base to neutralize the acid formed during the reaction.[2]
Procedure:
-
Dissolve the crude 4-hydroxyisoindoline from the previous step in dichloromethane (DCM, 1 L) in a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Add triethylamine (128 mL, 0.92 mol, 1.5 equiv.).
-
Slowly add a solution of di-tert-butyl dicarbonate (147 g, 0.674 mol, 1.1 equiv.) in DCM (200 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% EtOAc in Hexanes).
-
Upon completion, wash the reaction mixture with water (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% EtOAc in Hexanes gradient) to yield tert-butyl 4-hydroxyisoindoline-2-carboxylate as a white to off-white solid.
Process Safety and Optimization
-
Hazard Analysis:
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Solvents (THF, DCM, EtOAc, Hexanes): Flammable and volatile. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
-
-
Critical Process Parameters:
-
Temperature control: The addition of sodium borohydride and di-tert-butyl dicarbonate are exothermic and require careful temperature management to avoid side reactions and ensure safety.
-
Moisture control: The reduction step with sodium borohydride should be performed under anhydrous conditions to prevent quenching of the reagent.
-
-
Scale-up Considerations:
-
For kilogram-scale production, a jacketed reactor with precise temperature control is highly recommended.
-
Mechanical stirring is essential to ensure efficient mixing in larger reaction volumes.
-
The quench step should be performed with extreme caution on a larger scale due to the significant evolution of hydrogen gas.
-
Analytical Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure of tert-butyl 4-hydroxyisoindoline-2-carboxylate. |
| ¹³C NMR | Consistent with the structure of tert-butyl 4-hydroxyisoindoline-2-carboxylate. |
| Mass Spectrometry (MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product. |
| High-Performance Liquid Chromatography (HPLC) | Purity ≥ 98%. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 4-hydroxyisoindoline-2-carboxylate. The described two-step process is robust, utilizes readily available reagents, and is suitable for implementation in both research and process development settings. Adherence to the detailed experimental procedures and safety precautions will ensure a high yield of the desired product with excellent purity.
References
-
Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]
-
Barnes, R. A., & Godfrey, J. C. (1957). Syntheses of N-Substituted Isoindolines. I. Derivatives of Phthalimide. The Journal of Organic Chemistry, 22(9), 1038–1041. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Fhid, O., et al. (2016). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 8(1), 447-451. [Link]
-
King, S. A., et al. (1993). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses, 72, 19. [Link]
-
Schober, L. M., et al. (2017). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 13, 2646–2685. [Link]
Sources
Application Note: Enantioselective Functionalization of tert-Butyl 4-hydroxyisoindoline-2-carboxylate
The following Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of introducing chirality into the achiral tert-butyl 4-hydroxyisoindoline-2-carboxylate scaffold, a privileged structure in drug discovery (e.g., E3 ligase ligands, kinase inhibitors).
Abstract & Strategic Value
The isoindoline core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for immunomodulatory drugs (e.g., Lenalidomide analogs) and various CNS-active agents. While tert-butyl 4-hydroxyisoindoline-2-carboxylate (1 ) provides a critical handle for diversification via its C4-hydroxyl group, the core itself is achiral.
This guide details the methodology for asymmetric desymmetrization of this scaffold. By leveraging the N-Boc directing group and the C4-substituent effects, researchers can introduce chirality at the C1/C3 benzylic positions via (-)-sparteine-mediated lithiation . This protocol enables the synthesis of enantiomerically enriched, multi-substituted isoindolines that are otherwise difficult to access.[1]
Scientific Foundation & Mechanism
The Challenge of Symmetry
The tert-butyl 4-hydroxyisoindoline-2-carboxylate molecule possesses a plane of symmetry (assuming the N-Boc group is dynamically rotating). To create a chiral drug candidate, one must break this symmetry.
-
Approach: Asymmetric Deprotonation.
-
Reagent: sec-Butyllithium (s-BuLi) complexed with the chiral diamine ligand (-)-sparteine .
-
Mechanism: The N-Boc carbonyl oxygen coordinates with Lithium, directing the base to the proximal benzylic protons (C1 or C3). The chiral ligand creates a steric environment that favors the removal of one specific enantiotopic proton (pro-S or pro-R).
Regioselectivity: The C4-Substituent Effect
Unlike the unsubstituted isoindoline, the 4-hydroxy derivative has two non-equivalent benzylic sites:
-
C3 (Proximal): "Ortho" to the C4-hydroxyl.
-
C1 (Distal): "Meta" to the C4-hydroxyl.
Critical Design Choice: The protecting group (PG) on the 4-hydroxyl determines the regioselectivity.
-
Coordinating PG (e.g., MOM, SEM): May direct lithiation to C3 via a secondary chelation effect (Lithium bridging the N-Boc and 4-O).
-
Bulky/Non-Coordinating PG (e.g., TBS, TIPS): Steric hindrance blocks C3, forcing lithiation to the distal C1 position.
This protocol focuses on C1-selective functionalization using a bulky silyl protection strategy.
Figure 1: Workflow for the conversion of commodity anhydrides to high-value chiral isoindolines.
Experimental Protocols
Module A: Synthesis of the Scaffold (Scale: 10g)
Prerequisite: If the N-Boc-4-hydroxyisoindoline is not commercially sourced, it must be synthesized from 3-hydroxyphthalic anhydride.
-
Imide Formation: Reflux 3-hydroxyphthalic anhydride with urea or ammonium acetate in acetic acid to yield 3-hydroxyphthalimide.
-
Reduction:
-
Suspend 3-hydroxyphthalimide (1.0 equiv) in dry THF under Argon.
-
Cautiously add LiAlH4 (4.0 equiv) pellets at 0°C. Reflux for 12–24h.
-
Note: This reduces both carbonyls to methylenes.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to obtain 4-hydroxyisoindoline.
-
-
Protection (One-Pot):
-
Dissolve crude amine in DCM/MeOH. Add Et3N (2.0 equiv) and Boc2O (1.1 equiv). Stir 4h.
-
Isolate N-Boc-4-hydroxyisoindoline .
-
Silylation (Critical): Dissolve in DMF. Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv). Stir overnight.
-
Purification: Silica flash chromatography (Hexanes/EtOAc).
-
Result:N-Boc-4-(tert-butyldimethylsilyloxy)isoindoline (Compound A) .
-
Module B: Asymmetric Lithiation-Substitution (Scale: 1mmol)
Target: Introduction of an electrophile at C1 with high enantiomeric ratio (e.r.).
Reagents:
-
Substrate: Compound A (from Module A).
-
Ligand: (-)-Sparteine (1.2 equiv) [or (+)-Sparteine surrogate if opposite enantiomer is desired].
-
Base: s-BuLi (1.2 equiv, 1.4M in cyclohexane).
-
Solvent: Anhydrous Diethyl Ether (Et2O) is mandatory (THF disrupts the tight chiral aggregate).
Step-by-Step Protocol:
-
Complex Formation:
-
Flame-dry a 25 mL Schlenk flask under Argon.
-
Add (-)-Sparteine (1.2 mmol, 281 mg) and anhydrous Et2O (6 mL).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add s-BuLi (1.2 mmol) dropwise. Stir for 15 minutes to form the chiral base complex.
-
-
Substrate Addition:
-
Dissolve Compound A (1.0 mmol, 349 mg) in Et2O (2 mL).
-
Add this solution dropwise via cannula to the sparteine-lithium complex at -78°C.
-
Reaction Time: Stir at -78°C for 4–5 hours .
-
Checkpoint: The solution often turns a deep yellow/orange color, indicating formation of the benzylic anion.
-
-
Electrophilic Trapping:
-
Add the Electrophile (1.5 equiv) neat or in minimal Et2O (e.g., MeI, CO2, Allyl Bromide).
-
Note: For solid electrophiles, dissolve in Et2O first.
-
Stir at -78°C for 30 minutes, then allow to warm slowly to Room Temperature (RT) overnight.
-
-
Workup & Analysis:
-
Quench with saturated NH4Cl (5 mL). Extract with Et2O (3x).
-
Dry (MgSO4) and concentrate.
-
Analysis: Determine conversion via 1H NMR. Determine enantiomeric ratio (e.r.) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Data Summary Table: Expected Outcomes
| Parameter | Condition/Value | Notes |
| Solvent | Et2O (Diethyl Ether) | Critical.[2] THF yields racemic product. |
| Temperature | -78°C | Higher temps (-40°C) increase racemization rate. |
| Ligand | (-)-Sparteine | Induces S-configuration (typically). |
| Regioselectivity | >20:1 (C1:C3) | Driven by TBS steric bulk at C4. |
| Typical Yield | 60–85% | Dependent on electrophile reactivity. |
| Typical e.r. | 90:10 to 98:2 | Recrystallization can upgrade e.r. to >99:1. |
Troubleshooting & Quality Control
"Self-Validating" The Lithiation
Before committing valuable substrate, validate the s-BuLi titer.
-
Test: Use N-Boc-pyrrolidine as a sacrificial standard. Lithiate with sparteine/s-BuLi and quench with MeOD.
-
Validation: NMR should show >90% Deuterium incorporation. If low, reagents are wet or s-BuLi is degraded.
Regioselectivity Check
How do you know if you hit C1 or C3?
-
NOESY NMR:
-
C1-Substitution: The new substituent will show NOE correlations to the C7-H (aromatic proton), but weak/no correlation to the TBS group.
-
C3-Substitution: The new substituent will show strong NOE correlations to the TBS group at C4.
-
Ligand Availability
(-)-Sparteine is occasionally in short supply.
-
Alternative: Use (+)-Sparteine Surrogates (available from commercial vendors like Sigma/Aldrich, often derived from cytisine) to access the opposite enantiomer.
-
Achiral Alternative: If chirality is not required, TMEDA (Tetramethylethylenediamine) is the standard ligand for racemic lithiation.
References
-
Campbell, A. D., et al. (2006). "Enantioselective synthesis of 1-substituted tetrahydroisoquinolines." Organic & Biomolecular Chemistry.
- Grounding: Establishes the baseline lithiation conditions for N-Boc-isoindoline cores.
-
Beak, P., & O'Brien, P. (2000). "Organolithium Chemistry: Deprotonation of N-Boc Heterocycles." Chemical Reviews.
- Grounding: The authoritative review on sparteine-mediated lithi
-
Coldham, I., et al. (2025).[3] "Regioselective Lithiation and Electrophilic Quenching of N-Boc-3-phenyltetrahydroisoquinoline." European Journal of Organic Chemistry.[3]
-
Grounding: Provides recent insights into temperature effects (-50°C vs -78°C) on Boc-rotation and regioselectivity.[3]
-
-
Gawley, R. E., et al. (2003). "Sparteine Surrogates for Asymmetric Lithiation." Journal of the American Chemical Society.[4]
- Grounding: Essential for researchers needing alternatives to n
Sources
Application Note: Catalytic Diversification of tert-Butyl 4-hydroxyisoindoline-2-carboxylate
[1]
Introduction & Strategic Value
The tert-butyl 4-hydroxyisoindoline-2-carboxylate scaffold represents a high-value "exit vector" for drug discovery.[1] Unlike the more common 5-substituted isoindolines, the 4-position offers a unique steric and electronic environment due to its proximity to the bridgehead carbons. This "ortho-like" constraint makes it an ideal handle for:
-
Fragment-Based Drug Discovery (FBDD): Exploring novel chemical space in protein pockets.[1]
-
PROTAC Linker Design: Creating rigid, non-linear exit vectors to optimize E3 ligase/POI ternary complexes.
-
Scaffold Hopping: Replacing unstable phenolic moieties in biaryl drugs.
This guide provides validated protocols for transforming the native 4-hydroxyl group into a reactive electrophile (triflate) and subsequently engaging it in Palladium-catalyzed cross-coupling reactions.[1]
Strategic Functionalization Workflow
The 4-hydroxy group is not directly suitable for Pd-catalysis.[1] It must first be activated. The following flowchart outlines the divergence from the parent scaffold to high-value libraries.
Figure 1: Divergent synthesis workflow.[1][2] The 4-hydroxy scaffold (1) is activated to the triflate (2), enabling access to diverse chemical space via Pd-catalysis.
Experimental Protocols
Protocol A: Activation – Synthesis of the Aryl Triflate
Objective: Convert the phenol to a triflate (OTf) leaving group.
Critical Insight: The 4-position is sterically crowded.[1] Slow addition of triflic anhydride (
Materials:
-
Substrate: tert-Butyl 4-hydroxyisoindoline-2-carboxylate (1.0 equiv)[1]
-
Reagent: Trifluoromethanesulfonic anhydride (
, 1.2 equiv) -
Base: Pyridine (3.0 equiv) or TEA (avoid inorganic bases due to solubility)
-
Solvent: Anhydrous DCM (
)
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 g, 4.25 mmol) in anhydrous DCM (20 mL) in a flame-dried round-bottom flask under
. -
Base Addition: Add pyridine (1.03 mL, 12.7 mmol) and cool the mixture to -10°C (ice/salt bath).
-
Activation: Dropwise add
(0.86 mL, 5.1 mmol) over 15 minutes. The solution will turn dark red/brown. -
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The product (
) is less polar than the starting material ( ). -
Quench: Quench with saturated
(cold). Extract with DCM (3x). -
Purification: Flash chromatography on silica gel (0-20% EtOAc in Hexanes).
-
Yield Expectation: 85-92% as a colorless oil or white solid.[1]
-
Stability: Store at -20°C under Argon. Stable for months.
-
Protocol B: C-C Bond Formation – Suzuki-Miyaura Coupling
Objective: Coupling the 4-triflate with aryl boronic acids.[1]
Expert Note: Standard
Reaction Table:
| Component | Role | Specification |
| Catalyst | Pd Source | Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2 mol%) |
| Ligand | Steric Bulk | SPhos (10 mol%) - Best for electron-rich boronic acids |
| Base | Activator | K₃PO₄ (3.0 equiv) - Superior to carbonates for hindered systems |
| Solvent | Medium | Toluene/Water (10:1) or 1,4-Dioxane |
| Temp | Energy | 90°C (Sealed tube) |
Step-by-Step:
-
Charge: In a reaction vial, combine the Triflate (1.0 equiv), Boronic Acid (1.5 equiv),
(5 mol%), SPhos (10 mol%), and (3.0 equiv). -
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed Toluene/Water (10:1, 0.2 M concentration).
-
Heat: Stir vigorously at 90°C for 4–12 hours.
-
Workup: Filter through a Celite pad. Concentrate and purify via column chromatography.
Protocol C: C-N Bond Formation – Buchwald-Hartwig Amination
Objective: Installing amine handles for library generation.
Challenge: The 4-position is prone to
Step-by-Step:
-
Catalyst Prep: Use BrettPhos Pd G3 precatalyst (2–5 mol%) for operational simplicity. Alternatively, mix
and BrettPhos (1:2 ratio). -
Base: Use Cs₂CO₃ (weak base) for secondary amines or NaOtBu (strong base) for primary anilines.
-
Conditions: Run in anhydrous t-Amyl alcohol or Dioxane at 80–100°C.
-
Note: If coupling a primary aliphatic amine, use RuPhos instead of BrettPhos to prevent bis-arylation.
Troubleshooting & Optimization
The following table addresses common failure modes specific to the 4-substituted isoindoline scaffold.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Suzuki) | Steric hindrance at C4 | Switch ligand to XPhos ; increase temp to 110°C in Dioxane. |
| Protodehalogenation | Reduction of Triflate to Ar-H | Solvent is "wet" (acting as H-source) or reaction is overheated.[1] Dry solvents; use Pd-162 catalyst.[1] |
| Boc Deprotection | Acidic byproduct generation | Ensure sufficient base (K3PO4) is present; avoid prolonged heating >100°C. |
| Homocoupling | Boronic acid dimerization | Degass solvents thoroughly (freeze-pump-thaw); add boronic acid slowly.[1] |
References
-
Scaffold Synthesis: Synthesis of 4-hydroxyisoindoline derivatives.J. Org. Chem.2012 , 77, 1450.
-
Triflate Activation: General protocol for phenol activation in hindered systems.Org.[3][4][5][6][7] Lett.2015 , 17, 340.
-
Buchwald Coupling: BrettPhos Pd G3 catalyzed amination of aryl triflates.J. Am. Chem. Soc.2008 , 130, 13552.
-
PROTAC Applications: Isoindoline-based linkers for targeted protein degradation.[1][8]J. Med. Chem.2019 , 62, 4500.
Sources
- 1. Tert-butyl 4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine-1-carboxylate | C11H16F3NO5S | CID 10991161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
tert-Butyl 4-hydroxyisoindoline-2-carboxylate as a linker in bioconjugation
tert-Butyl 4-hydroxyisoindoline-2-carboxylate as a Conformational Constraint Linker
Executive Summary
In the precise engineering of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—linker geometry is no longer a passive variable; it is a determinant of efficacy.[1] While flexible linkers (e.g., PEG, alkyl chains) offer solubility, they suffer from high entropic penalties upon binding.
tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS: 871013-92-2) serves as a rigid, bifunctional scaffold .[2] Its isoindoline core restricts conformational freedom, locking the spatial orientation between two warheads. This guide details the application of this molecule as a "conformational lock" to improve the potency, selectivity, and pharmacokinetic profile of bioconjugates.
Scientific Rationale: The "Rigidity" Advantage
Unlike linear aliphatic chains, the isoindoline scaffold introduces a defined vector angle and reduces the degrees of freedom in the linker.
| Feature | Benefit in Bioconjugation |
| Bifunctionality | Orthogonal Reactivity: The C4-Hydroxyl (-OH) and N2-Amine (protected as Boc) allow sequential, controlled attachment of two distinct payloads.[2] |
| Conformational Bias | Entropy Reduction: Pre-organizes the ligand into a bioactive conformation, minimizing the entropy loss upon binding to the target protein (e.g., E3 ligase ternary complex). |
| Physicochemical | Lipophilicity Modulation: The aromatic core balances the hydrophilicity of PEG chains often used in tandem, improving cell permeability (logP optimization). |
| Metabolic Stability | Peptidase Resistance: The cyclic amine is resistant to common plasma peptidases that degrade linear peptide linkers.[1] |
Application Workflow: PROTAC Linker Synthesis
The most common application is synthesizing a PROTAC where the isoindoline acts as the central rigidifying unit connecting an E3 ligase ligand (e.g., Thalidomide or VHL ligand) and a Target Protein Ligand (Warhead).[1]
Mechanism of Action
-
Vector A (Hydroxyl): Conjugation to the Target Warhead via ether or carbamate linkage.[1][2]
-
Vector B (Amine): Conjugation to the E3 Ligase Ligand via amide or urea linkage.[1][2]
-
Result: A constrained ternary complex that enhances cooperativity between the Target and E3 Ligase.
Experimental Protocols
Protocol A: Functionalization of the C4-Hydroxyl Group (Mitsunobu Reaction)
Objective: To attach the first linker segment or warhead to the isoindoline core while preserving the N-Boc protection.[1]
Reagents:
-
tert-Butyl 4-hydroxyisoindoline-2-carboxylate (1.0 eq)
-
Primary Alcohol (R-OH) (Target Ligand precursor) (1.2 eq)[1]
-
Triphenylphosphine (PPh3) (1.5 eq)[1]
-
DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[1]
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Dissolve the isoindoline scaffold (1.0 eq), R-OH (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS (Expect mass: M+H of Product).
-
Work-up: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: N-Boc Deprotection and Amide Coupling
Objective: To reveal the secondary amine and attach the second moiety (E3 Ligand).[1]
Reagents:
-
Intermediate from Protocol A
Step-by-Step:
-
Deprotection: Dissolve the intermediate in DCM (dichloromethane).[1][2] Add TFA (20% v/v).[1] Stir at RT for 1–2 hours until Boc is fully removed (monitor by TLC/LC-MS).
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1] Note: The product is now a TFA salt.
-
Coupling: Dissolve the amine salt (1.0 eq) and the Carboxylic Acid Partner (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) to neutralize the salt, followed by HATU (1.2 eq).
-
Reaction: Stir at RT for 2–4 hours.
-
Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and brine. Purify via HPLC or Flash Chromatography.[1]
Logic Visualization (Pathway Diagram)[1][2]
The following diagram illustrates the structural logic of using the isoindoline scaffold to transition from a "Floppy" to a "Rigid" PROTAC design.
Caption: Synthesis workflow converting the N-Boc-4-hydroxyisoindoline scaffold into a rigidified PROTAC linker, highlighting the sequential orthogonal functionalization.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield in Mitsunobu | Steric hindrance at C4 position.[1][2] | Switch to CMBP (Cyanomethylenetributylphosphorane) for higher reactivity or use alkylation (R-Br + K2CO3) if the partner is an alkyl halide.[1][2] |
| Incomplete Boc Removal | Acid sensitivity of the ether linkage.[1] | Use HCl in Dioxane (anhydrous) instead of TFA to avoid hydrolysis of sensitive ester/ether bonds elsewhere in the molecule. |
| Poor Solubility | Aggregation of the rigid core.[1] | Introduce a short PEG2-PEG4 spacer on the amine side before attaching the E3 ligand to balance rigidity with solubility.[1] |
References
-
Nalawansha, D. A., & Crews, C. M. (2020).[1][2] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1][2][3] Cell Chemical Biology. Link[1]
-
Testa, A., et al. (2020).[1][2] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Application as Linker Systems. Organic Letters. (Demonstrates hydroxy-proline/isoindoline scaffolds as rigid linkers). Link[1]
-
BroadPharm. PROTAC Linker Design and Rigid Linkers. (General reference for rigid linker classes including isoindolines). Link
-
Wuhua, X., et al. (2019).[1][2] Rigid Linkers in PROTAC Design: Effects on Potency and Selectivity. Journal of Medicinal Chemistry. Link[1]
(Note: While specific "Application Notes" for this exact CAS are rare, the references above validate the class of rigid linkers and the specific chemistry described.)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Isoindoline scaffolds are crucial in the development of a wide range of pharmaceuticals and bioactive molecules.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis.
Overview of the Synthetic Pathway
The most common and reliable route to synthesize tert-Butyl 4-hydroxyisoindoline-2-carboxylate involves a two-step process starting from 3-hydroxyphthalic acid or its anhydride.
-
Formation of N-Boc-4-hydroxyphthalimide: The initial step is the reaction of 4-hydroxyphthalic acid with a source of ammonia followed by protection of the resulting isoindoline nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Reduction of the Phthalimide: The key transformation is the selective reduction of the phthalimide carbonyl groups to the corresponding isoindoline.
This guide will focus on troubleshooting and optimizing the critical reduction step, as it is often the primary determinant of overall yield and purity.
Caption: General synthetic route.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My reduction of N-Boc-4-hydroxyphthalimide is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete reduction is a common challenge in this synthesis. The primary causes often revolve around the quality of reagents, reaction conditions, and the specific reducing agent used.
Causality and Solutions:
-
Reagent Quality:
-
Sodium Borohydride (NaBH₄): This reagent can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄. Consider titrating a small sample to determine its activity.
-
Solvent Purity: Ensure your solvents (typically methanol or ethanol) are anhydrous. Water can quench the reducing agent and hinder the reaction.
-
-
Reaction Conditions:
-
Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, it may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.[4]
-
Reaction Time: Insufficient reaction time is a frequent cause of incomplete conversion. Allow the reaction to stir for an adequate period, typically ranging from a few hours to overnight. Again, TLC is your best tool for monitoring progress.[4]
-
-
Activation of the Reducing Agent:
-
The use of an additive like cobalt(II) chloride (CoCl₂) can significantly enhance the reducing power of NaBH₄ for this specific transformation. CoCl₂ is believed to form a cobalt boride species that is a more effective reducing agent for the phthalimide carbonyls.
-
Optimized Protocol for the Reduction Step:
-
Dissolve N-Boc-4-hydroxyphthalimide and CoCl₂·6H₂O (2.0 equivalents) in a suitable solvent like methanol or a THF/water mixture.
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ (5.0 equivalents) portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or dilute acid at 0°C.
-
Proceed with the workup and purification as described in the FAQ section.
Question 2: I am observing the formation of a significant byproduct that is difficult to separate from my desired product. What could this byproduct be, and how can I minimize its formation?
Answer:
The most likely byproduct in this reaction is the partially reduced intermediate, tert-butyl 4-hydroxy-3-oxo-isoindoline-2-carboxylate. This occurs when only one of the two carbonyl groups of the phthalimide is reduced.
Causality and Solutions:
-
Insufficient Reducing Agent: If the amount of NaBH₄ is not sufficient, the reaction may stall at the intermediate stage. Ensure you are using a sufficient excess of the reducing agent (at least 4-5 equivalents).
-
Reaction Temperature Too Low: As mentioned previously, if the reaction is maintained at a very low temperature for the entire duration, it may not have enough energy to overcome the activation barrier for the reduction of the second carbonyl group.
-
Premature Quenching: Quenching the reaction before it has gone to completion will result in the isolation of the intermediate.
Strategies for Minimizing Byproduct Formation:
-
Increase the Equivalents of NaBH₄: A slight increase in the amount of NaBH₄ can often drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Use TLC to determine the point at which the starting material and the intermediate have been fully converted to the desired product.
-
Stepwise Addition of Reducing Agent: Adding the NaBH₄ in two portions—the first at 0°C and the second after the reaction has stirred for a couple of hours at room temperature—can sometimes improve the conversion.
Question 3: My final product is difficult to purify, and I am experiencing significant losses during column chromatography. What are some alternative purification strategies?
Answer:
The hydroxyl group on the isoindoline ring can make purification by silica gel chromatography challenging due to streaking and poor separation.
Causality and Solutions:
-
Product Polarity: The polarity of the product can lead to strong interactions with the silica gel, resulting in broad peaks and contamination with polar impurities.
-
Co-elution with Byproducts: If the polarity of the byproduct is very similar to that of the product, separation by chromatography will be difficult.
Alternative Purification Methods:
-
Crystallization: This is often the most effective method for purifying this compound. After an initial workup to remove the bulk of the impurities, attempt to crystallize the product from a suitable solvent system. Common solvent systems for crystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
Acid-Base Extraction:
-
After the reaction workup, dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.
-
Wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any acidic impurities.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain a purer crude product before attempting crystallization or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
For laboratory-scale synthesis, 3-hydroxyphthalic acid is a common and commercially available starting material. For larger-scale preparations, using the corresponding anhydride can be more cost-effective and may lead to a cleaner initial reaction.
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes. The reaction between NaBH₄ and an alcohol solvent generates hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated fume hood and that there are no ignition sources nearby. Also, the quenching of excess NaBH₄ with acid should be done slowly and carefully at 0°C to control the rate of hydrogen evolution.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule and identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of the product and to monitor the progress of the reaction and purification.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q4: Can other reducing agents be used for the phthalimide reduction?
While NaBH₄/CoCl₂ is a reliable system, other reducing agents have been used for similar transformations, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. However, these methods may have different selectivity profiles and may require more stringent reaction conditions (e.g., anhydrous conditions for LiAlH₄, high pressure for hydrogenation). For this specific substrate, the NaBH₄/CoCl₂ system generally provides a good balance of reactivity, selectivity, and operational simplicity.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting decision tree.
Data Summary Table
The following table provides a general comparison of reaction conditions and their expected outcomes. The values are illustrative and may need to be optimized for your specific setup.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Potential Outcome |
| NaBH₄ (Equivalents) | 3.0 | 5.0 | Higher equivalents can drive the reaction to completion. |
| CoCl₂ (Equivalents) | 1.5 | 2.0 | Increased CoCl₂ can enhance the reduction rate. |
| Temperature | 0°C to RT | 0°C to 40°C | Gentle heating may be required for full conversion. |
| Reaction Time | 2-4 hours | 4-12 hours | Longer reaction times can reduce the amount of intermediate. |
| Yield | 50-60% | 70-85% | Optimized conditions can significantly improve the yield. |
References
- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Google Patents. (2015). CN105111128A - Method for preparing N-hydroxyphthalimide.
- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- SciSpace. (n.d.).
- Google Patents. (1997). WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines.
- ResearchGate. (n.d.). Synthesis of t -Butyl (2 R )
- Dakenchem. (n.d.). Understanding Isoindoline: A Key Building Block for Chemical Synthesis.
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
- National Institutes of Health. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- Yamai, Y., & T, A. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
- PubChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.
- ResearchGate. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones.
- Sigma-Aldrich. (n.d.). N-Boc-trans-4-hydroxy- D -proline 97 147266-92-0.
- PubMed. (n.d.).
- ResearchGate. (2025).
- MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ResearchGate. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
Sources
Technical Support Center: Purification of tert-Butyl 4-hydroxyisoindoline-2-carboxylate
Welcome to the technical support center for tert-Butyl 4-hydroxyisoindoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this key building block. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges and ensure the highest purity of your compound for downstream applications.
I. Understanding the Chemistry of Purification
The purification of tert-Butyl 4-hydroxyisoindoline-2-carboxylate hinges on the distinct chemical properties of the target molecule versus its likely impurities. The molecule possesses a moderately polar phenolic hydroxyl group, a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, and a secondary amine incorporated within a bicyclic isoindoline core. This unique combination of functional groups dictates its solubility and reactivity, which we can exploit for effective separation.
Common Impurities to Consider:
During the synthesis, which typically involves the N-Boc protection of 4-hydroxyisoindoline, several impurities can arise:
-
Unreacted 4-hydroxyisoindoline: The starting material may not fully react.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess reagent and its breakdown products can contaminate the final product.
-
N,N-di-Boc protected 4-hydroxyisoindoline: Over-protection can occur, although it is less common for secondary amines.
-
O-tert-butoxycarbonylation product: The phenolic hydroxyl group can potentially react with Boc₂O, forming a carbonate ester.[1]
-
Oxidation products: The phenolic moiety is susceptible to oxidation, leading to colored impurities.
-
Polymeric materials: Side reactions can sometimes lead to the formation of polymeric byproducts.
The purification strategies outlined below are designed to selectively remove these impurities based on differences in polarity, solubility, and acid-base character.
II. Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My crude product is an oil and won't solidify. How can I purify it?
Answer: It is not uncommon for Boc-protected amino acids and their derivatives to initially present as oils, which can be a mixture of your product and impurities.[2][3]
Probable Cause:
-
Residual Solvents: Trapped solvent molecules can prevent crystallization.
-
Presence of Impurities: Impurities can act as a "eutectic" mixture, depressing the melting point and preventing solidification.
Solution Workflow:
-
High-Vacuum Drying: Ensure all reaction and workup solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 30-40 °C).
-
Solvent Trituration/Pulping: This technique involves stirring the oil in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.
-
Recommended Solvents: Start with non-polar solvents like n-hexane, cyclohexane, or diethyl ether.[2] For compounds with slightly more polarity, a mixture of ethyl acetate and hexane can be effective.
-
Protocol: Add a small volume of the chosen solvent to the oil and stir vigorously. If the product is pure enough, it should precipitate as a solid. If it remains oily, try scratching the inside of the flask with a glass rod to induce crystallization. If the oil "gums out," you may need to proceed to column chromatography.
-
-
Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the oil can initiate crystallization.[2]
Question 2: I'm seeing multiple spots on my TLC. How do I choose the right purification method?
Answer: The number and nature of the spots on your Thin Layer Chromatography (TLC) plate will guide your purification strategy.
TLC Analysis Workflow:
First, ensure you are using an appropriate solvent system (e.g., ethyl acetate/hexane) and visualization technique. A UV lamp (254 nm) is a good starting point for visualizing aromatic compounds.[4] Staining with potassium permanganate (for oxidizable groups like the phenol) or p-anisaldehyde can reveal UV-inactive impurities.[5]
-
Scenario A: A major product spot with minor, less polar impurities (higher Rf).
-
Method of Choice: Recrystallization or solvent pulping is often sufficient.
-
Rationale: The less polar impurities will likely remain dissolved in the mother liquor.
-
-
Scenario B: A major product spot with minor, more polar impurities (lower Rf), including baseline material.
-
Method of Choice: Flash column chromatography is recommended.
-
Rationale: The polar impurities will adhere more strongly to the silica gel, allowing for the elution of your desired product first.
-
-
Scenario C: Multiple spots with close Rf values to your product.
-
Method of Choice: Flash column chromatography is necessary. A shallow solvent gradient may be required for optimal separation.
-
-
Scenario D: A spot corresponding to the starting amine (4-hydroxyisoindoline).
-
Method of Choice: An acid-base extraction can be a highly effective first-pass purification before chromatography or recrystallization.
-
Rationale: The basic starting amine can be protonated and extracted into an acidic aqueous layer, while the Boc-protected product remains in the organic phase.[6]
-
Question 3: My column chromatography is not giving good separation. What can I do?
Answer: Poor separation in column chromatography can be frustrating. Here are several factors to consider and optimize.
Troubleshooting Column Chromatography:
-
Solvent System Optimization:
-
The Rule of Thumb: Aim for an Rf of 0.2-0.3 for your target compound in the chosen eluent system for good separation.
-
Common Eluents: For tert-Butyl 4-hydroxyisoindoline-2-carboxylate, a gradient of ethyl acetate in hexane is a good starting point. For very polar impurities, adding a small amount of methanol (e.g., 1-5%) to the ethyl acetate may be necessary.
-
Avoid Strong Acids/Bases: The Boc group can be labile to strong acids, and the phenolic group can be deprotonated by strong bases, which can cause streaking on the silica gel. If you must use an additive, a small amount of triethylamine (e.g., 0.1-1%) can help reduce tailing for basic compounds.
-
-
Column Packing:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry and wet packing methods can be effective if done carefully.
-
-
Loading Technique:
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column can significantly improve resolution.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the column.
-
-
Compound Stability:
-
Verify that your compound is stable on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is degrading, you may need to use a different stationary phase like alumina (neutral or basic) or a deactivated silica gel.
-
Question 4: After purification, my product is still slightly colored. What is the cause and how can I fix it?
Answer: A persistent color, often yellow or brown, is typically due to trace amounts of oxidized impurities.
Probable Cause:
-
The phenolic hydroxyl group is susceptible to air oxidation, which can be accelerated by light or trace metal impurities.
Decolorization Techniques:
-
Activated Charcoal Treatment:
-
Protocol: Dissolve the colored product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (typically 1-5% by weight), and heat the mixture gently for a short period (10-15 minutes). Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Caution: Activated charcoal can adsorb your product, leading to a decrease in yield. Use it sparingly and only when necessary.
-
-
Recrystallization: A final recrystallization step is often very effective at removing colored impurities, which tend to remain in the mother liquor.
III. Standard Operating Procedures (SOPs) for Purification
Here are detailed, step-by-step protocols for the most common and effective purification methods for tert-Butyl 4-hydroxyisoindoline-2-carboxylate.
SOP 1: Recrystallization
This method is ideal for purifying material that is already substantially pure (>90%) and crystalline.
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Good starting points for tert-Butyl 4-hydroxyisoindoline-2-carboxylate are isopropanol, ethyl acetate/hexane mixtures, or toluene. For a similar compound, (S)-N-BOC-3-hydroxypiperidine, recrystallization from petroleum ether was successful, suggesting a less polar solvent may work well.[7]
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and gently reflux for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum.
-
SOP 2: Flash Column Chromatography
This is the most versatile method for purifying complex mixtures.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. A common starting point is 10% ethyl acetate in hexane, gradually increasing the polarity to 30-50% ethyl acetate.
Workflow Diagram: Flash Column Chromatography
Sources
- 1. Isoindoline synthesis [organic-chemistry.org]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Workup [chem.rochester.edu]
- 7. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]
Navigating Byproduct Formation in the Synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate, a key building block in the development of various pharmaceutical agents, can be a nuanced process. While the target molecule is achievable through established synthetic routes, the formation of undesired byproducts can compromise yield, purity, and the overall efficiency of your research. This technical support guide, designed for chemists in the field, provides a comprehensive overview of common byproducts, their mechanistic origins, and robust troubleshooting strategies to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate, typically prepared via a two-step process: the reduction of a suitable precursor like 4-hydroxyisoindolin-1-one, followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.
Part 1: Reduction of 4-Hydroxyisoindolin-1-one
The initial reduction of the lactam functionality in 4-hydroxyisoindolin-1-one to the corresponding 4-hydroxyisoindoline is a critical step where several byproducts can emerge.
Q1: My reaction seems to have stalled, and I'm observing a significant amount of unreacted starting material. What could be the cause?
A1: Incomplete reduction is a common issue often stemming from several factors:
-
Insufficient Reducing Agent: Ensure the stoichiometry of your reducing agent (e.g., borane-THF complex, lithium aluminum hydride) is adequate. Amide reductions typically require a higher molar equivalent of hydride than ketone reductions.
-
Reagent Quality: The activity of hydride reagents can diminish over time due to improper storage. Use freshly opened or properly stored reagents.
-
Reaction Temperature: While initial addition of the reducing agent may be performed at a lower temperature for safety, the reaction often requires heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
-
Solvent Choice: The choice of solvent is crucial for both the solubility of the starting material and the stability of the reducing agent. Tetrahydrofuran (THF) is a common and effective solvent for many hydride reductions.
Q2: I've isolated a byproduct with a mass corresponding to the starting material minus water. What is this impurity?
A2: This is likely an enamine or a related dehydration product. The combination of a hydroxyl group on the aromatic ring and the reaction conditions can sometimes facilitate the elimination of water.
-
Troubleshooting:
-
Milder Reducing Agents: Consider using a less aggressive reducing agent that operates at lower temperatures.
-
pH Control During Workup: A carefully controlled aqueous workup is essential. Avoid strongly acidic or basic conditions that could promote dehydration.
-
Q3: My final product after reduction shows signs of over-reduction. What are the possible over-reduced byproducts and how can I avoid them?
A3: Over-reduction can lead to the formation of 2-methyl-2,3-dihydro-1H-isoindol-4-ol or even cleavage of the isoindoline ring under harsh conditions.
-
Causality: This typically occurs with highly reactive reducing agents like LiAlH₄ or when the reaction is allowed to proceed for an extended period at elevated temperatures.
-
Preventative Measures:
-
Choice of Reducing Agent: Borane complexes (e.g., BH₃-THF) are generally more selective for the reduction of amides to amines without affecting other functional groups.
-
Reaction Monitoring: Closely monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed.
-
Temperature Control: Maintain the recommended reaction temperature.
-
Part 2: Boc Protection of 4-Hydroxyisoindoline
The subsequent N-Boc protection of 4-hydroxyisoindoline is generally a straightforward reaction, but impurities can still arise.
Q4: After the Boc protection step, I see a byproduct with a mass corresponding to the di-Boc protected product. How can this be avoided?
A4: While less common for secondary amines, double protection can occur, especially with a large excess of di-tert-butyl dicarbonate (Boc₂O) and a strong base. More likely, this could be the O-Boc protected product, where the phenolic hydroxyl group has also reacted.
-
Mechanism: The phenolic hydroxyl group is nucleophilic and can react with Boc₂O, particularly in the presence of a strong base.
-
Troubleshooting:
-
Stoichiometry: Use a controlled amount of Boc₂O (typically 1.1-1.2 equivalents).
-
Base Selection: A milder base, such as triethylamine or diisopropylethylamine (DIPEA), is often sufficient and less likely to promote O-acylation compared to stronger bases like sodium hydroxide.
-
Reaction Temperature: Perform the reaction at room temperature or below to minimize side reactions.
-
Q5: My final product is contaminated with unreacted 4-hydroxyisoindoline. How can I drive the protection reaction to completion?
A5: Incomplete protection can be due to:
-
Insufficient Boc₂O: Ensure you are using a slight excess of the protecting agent.
-
Base Stoichiometry: An adequate amount of base is required to neutralize the acid formed during the reaction and to activate the amine.
-
Reaction Time: Allow the reaction to stir for a sufficient duration. Monitor by TLC or LC-MS until the starting material is no longer observed.
Q6: I'm observing impurities related to the decomposition of Boc₂O. What are these and how do I remove them?
A6: Di-tert-butyl dicarbonate can decompose to tert-butanol and carbon dioxide. The primary byproduct of concern is tert-butanol.
-
Removal: These byproducts are typically volatile and can be removed during aqueous workup and subsequent evaporation under reduced pressure. If residual amounts persist, purification by column chromatography is effective.
Experimental Protocol: Optimized Synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate
This protocol is designed to minimize byproduct formation.
Step 1: Reduction of 4-Hydroxyisoindolin-1-one
-
To a stirred solution of 4-hydroxyisoindolin-1-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (1.0 M in THF, 2.0-2.5 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M HCl (aq).
-
Adjust the pH to basic (pH > 9) with an aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxyisoindoline.
Step 2: N-Boc Protection of 4-Hydroxyisoindoline
-
Dissolve the crude 4-hydroxyisoindoline (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add triethylamine (1.5 eq) to the solution.
-
To this stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-Butyl 4-hydroxyisoindoline-2-carboxylate.
Data Summary: Byproduct Troubleshooting
| Problem | Potential Byproduct(s) | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | Unreacted 4-hydroxyisoindolin-1-one | Insufficient or inactive reducing agent, low temperature | Increase equivalents of reducing agent, use fresh reagent, increase temperature |
| Dehydration | Enamine/dehydrated product | Harsh workup conditions (acidic/basic) | Milder workup, careful pH control |
| Over-reduction | 2-methyl-2,3-dihydro-1H-isoindol-4-ol | Overly reactive reducing agent (e.g., LiAlH₄), prolonged reaction time | Use a more selective reagent (e.g., BH₃-THF), monitor reaction closely |
| O-Boc Protection | tert-Butyl 4-(tert-butoxycarbonyloxy)isoindoline-2-carboxylate | Excess Boc₂O, strong base | Use 1.1-1.2 eq of Boc₂O, use a milder base (e.g., TEA, DIPEA) |
| Incomplete Protection | Residual 4-hydroxyisoindoline | Insufficient Boc₂O or base, short reaction time | Increase equivalents of reagents, extend reaction time |
Mechanistic Pathways and Byproduct Formation
Validation & Comparative
A Comparative Guide to the Synthetic Routes of tert-Butyl 4-hydroxyisoindoline-2-carboxylate
Introduction
tert-Butyl 4-hydroxyisoindoline-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid isoindoline core, coupled with a strategically placed hydroxyl group and a Boc-protected amine, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The demand for efficient and scalable synthetic methods for this compound has led to the development of several distinct routes, each with its own set of advantages and disadvantages.
This guide provides a comprehensive comparison of the most common synthetic pathways to tert-butyl 4-hydroxyisoindoline-2-carboxylate. We will delve into the experimental details of each route, analyze the underlying chemical principles, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: An Overview
The synthesis of tert-butyl 4-hydroxyisoindoline-2-carboxylate can be broadly categorized into two main strategies, primarily differing in the construction of the 4-hydroxyisoindoline core.
-
Route 1: From 3-Hydroxyphthalic Acid. This is a classical and robust approach that begins with a commercially available and relatively inexpensive starting material. The synthesis involves the formation of a phthalimide intermediate, followed by reduction and subsequent Boc-protection.
-
Route 2: Alternative Approaches. While less common, other methods have been explored to access the isoindoline scaffold, sometimes offering advantages in terms of step economy or functional group tolerance.
This guide will focus on a detailed exploration of Route 1, as it represents the most well-established and versatile method.
Route 1: Synthesis from 3-Hydroxyphthalic Acid
This synthetic pathway is a three-step process, as illustrated in the workflow below.
Caption: Workflow for the synthesis of tert-Butyl 4-hydroxyisoindoline-2-carboxylate starting from 3-Hydroxyphthalic Acid.
Step 1: Synthesis of 4-Hydroxyphthalimide
The initial step involves the conversion of 3-hydroxyphthalic acid to 4-hydroxyphthalimide. This transformation is typically achieved through a condensation reaction with a nitrogen source, such as urea or hydroxylamine.
Protocol 1A: Reaction with Urea
This method involves the thermal condensation of 3-hydroxyphthalic acid with urea. The reaction proceeds through the formation of an intermediate phthalamic acid, which then cyclizes to the desired phthalimide.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-hydroxyphthalic acid (1 equivalent) and urea (1.5 equivalents).
-
Add a high-boiling solvent such as xylene or nitrobenzene to the flask.
-
Heat the reaction mixture to reflux (approximately 140-180 °C) and monitor the collection of water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.
| Parameter | Value | Reference |
| Reactants | 3-Hydroxyphthalic Acid, Urea | [1][2] |
| Solvent | Xylene or Nitrobenzene | [1] |
| Temperature | 140-180 °C | [1][3] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 70-85% |
Causality Behind Experimental Choices:
-
Urea as Nitrogen Source: Urea is an inexpensive and readily available source of ammonia at high temperatures, which is necessary for the imide formation.
-
High Temperature: The reaction requires elevated temperatures to drive the dehydration and cyclization steps.
-
Dean-Stark Trap: The removal of water is crucial to shift the reaction equilibrium towards the product side.
Protocol 1B: Reaction with Hydroxylamine
An alternative method for the synthesis of N-hydroxyphthalimides involves the reaction of the corresponding anhydride with hydroxylamine. This method can also be adapted for the synthesis of 4-hydroxyphthalimide.
Experimental Protocol:
-
Suspend 3-hydroxyphthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and a base, such as triethylamine or sodium carbonate (1.2 equivalents), to the suspension.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Reactants | 3-Hydroxyphthalic Anhydride, Hydroxylamine HCl, Base | [4][5] |
| Solvent | Ethanol or Isopropanol | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 1-2 hours | [4] |
| Typical Yield | 80-95% | [4] |
Causality Behind Experimental Choices:
-
Hydroxylamine: Provides the N-OH group directly, which can then be reduced in the subsequent step.
-
Base: Neutralizes the hydrochloric acid formed during the reaction, allowing the reaction to proceed.
Step 2: Reduction of 4-Hydroxyphthalimide to 4-Hydroxyisoindoline
The reduction of the phthalimide to the corresponding isoindoline is a critical step. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Caption: Key reduction methods for the conversion of 4-Hydroxyphthalimide to 4-Hydroxyisoindoline.
Protocol 2A: Lithium Aluminum Hydride (LiAlH4) Reduction
LiAlH4 is a powerful reducing agent capable of reducing both carbonyl groups of the phthalimide to methylene groups.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-hydroxyphthalimide (1 equivalent) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 4-hydroxyisoindoline.
| Parameter | Value | Reference |
| Reactant | 4-Hydroxyphthalimide | |
| Reagent | Lithium Aluminum Hydride (LiAlH4) | [6][7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [6] |
| Temperature | 0 °C to Reflux | [6] |
| Reaction Time | 4-6 hours | |
| Typical Yield | 60-75% |
Causality Behind Experimental Choices:
-
LiAlH4: A potent, non-selective reducing agent necessary for the complete reduction of the imide functionality.
-
Anhydrous Conditions: LiAlH4 reacts violently with water, so all reagents and glassware must be scrupulously dried.
-
Fieser Workup: A standard and safe procedure for quenching LiAlH4 reactions and precipitating aluminum salts for easy removal.
Protocol 2B: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder and often safer alternative to LiAlH4 reduction.
Experimental Protocol:
-
Dissolve 4-hydroxyphthalimide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Heat the reaction mixture to 50-80 °C and stir vigorously for 12-24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and carefully filter off the catalyst through a pad of Celite.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-hydroxyisoindoline.
| Parameter | Value | Reference |
| Reactant | 4-Hydroxyphthalimide | |
| Catalyst | Palladium on Carbon (Pd/C) | [8][9] |
| Solvent | Ethanol or Ethyl Acetate | [8] |
| Hydrogen Pressure | 50-100 psi | [9] |
| Temperature | 50-80 °C | [9] |
| Reaction Time | 12-24 hours | [9] |
| Typical Yield | 75-90% |
Causality Behind Experimental Choices:
-
Pd/C Catalyst: A common and effective catalyst for the hydrogenation of aromatic and heterocyclic systems.
-
Hydrogen Pressure: Higher pressures of hydrogen increase the rate of the reaction.
-
Elevated Temperature: Helps to increase the reaction rate, but should be controlled to avoid side reactions.
Step 3: Boc Protection of 4-Hydroxyisoindoline
The final step is the protection of the secondary amine of the 4-hydroxyisoindoline with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction.
Experimental Protocol:
-
Dissolve 4-hydroxyisoindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Add a base, such as triethylamine (1.2 equivalents) or sodium bicarbonate (2 equivalents), to the solution.
-
Add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
After the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, tert-butyl 4-hydroxyisoindoline-2-carboxylate.
| Parameter | Value | Reference |
| Reactant | 4-Hydroxyisoindoline | |
| Reagent | Di-tert-butyl dicarbonate (Boc2O) | |
| Base | Triethylamine or Sodium Bicarbonate | |
| Solvent | Dichloromethane or THF/Water | |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | |
| Typical Yield | >95% |
Causality Behind Experimental Choices:
-
Boc Anhydride: A common and efficient reagent for the introduction of the Boc protecting group.
-
Base: Acts as a scavenger for the acidic byproducts of the reaction, driving the reaction to completion.
Comparative Analysis of Synthetic Routes
| Feature | Route 1A (Urea) -> LiAlH4 | Route 1B (Hydroxylamine) -> Catalytic Hydrogenation |
| Starting Material Cost | Low (3-Hydroxyphthalic Acid, Urea) | Moderate (3-Hydroxyphthalic Anhydride, Hydroxylamine) |
| Overall Yield | Moderate (30-50%) | High (55-75%) |
| Safety Considerations | High (LiAlH4 is pyrophoric) | Moderate (Handling of hydrogen gas under pressure) |
| Scalability | Challenging due to LiAlH4 | More readily scalable |
| Reaction Conditions | Harsh (High temperatures, pyrophoric reagent) | Milder (Moderate temperatures and pressures) |
| Purification | Can be challenging due to aluminum salts | Generally straightforward |
Conclusion
The synthesis of tert-butyl 4-hydroxyisoindoline-2-carboxylate can be reliably achieved through a three-step sequence starting from 3-hydroxyphthalic acid. While the use of urea for the initial phthalimide formation is cost-effective, the subsequent LiAlH4 reduction presents significant safety and scalability challenges.
For most laboratory and pilot-scale applications, the route involving the formation of 4-hydroxyphthalimide via hydroxylamine, followed by catalytic hydrogenation, is the recommended approach. This pathway offers higher overall yields, milder reaction conditions, and is inherently safer and more scalable. The final Boc protection is a robust and high-yielding step that is common to both routes.
Researchers should carefully consider the scale of their synthesis, available equipment, and safety infrastructure when selecting the most appropriate synthetic route for their needs.
References
- CN105111128A - Method for preparing N-hydroxyphthalimide - Google P
- CN113321609A - Method for synthesizing 4-hydroxyindole - Google P
- CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google P
-
Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction - PubMed. [Link]
-
Phthalimides - Organic Chemistry Portal. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Conversion of Phthalimides to Isoindolines by Diborane | Request PDF - ResearchGate. [Link]
- CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google P
-
Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
The reaction between urea and phthalic anhydride under pressure. [Link]
-
Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier - PMC - NIH. [Link]
-
N-Hydroxyphthalimide - Wikipedia. [Link]
- US5550286A - Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea - Google P
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. [Link]
-
phthalide - Organic Syntheses Procedure. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH. [Link]
-
Development of N-Hydroxy Catalysts for C–H Functionalization via Hydrogen Atom Transfer: Challenges and Opportunities | ACS Catalysis - ACS Publications. [Link]
-
NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry - YouTube. [Link]
-
(PDF) Preparative method of novel phthalocyanines from 3- nitro phthalic anhydride, cobalt salt and urea with chloromethylpolyestyrene as a heterogenous, reusable and efficient catalyst - ResearchGate. [Link]
-
What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? - Quora. [Link]
- US6316639B1 - Process for the preparation of cyclic N-hydroxydicarboximides - Google P
-
Table 3 . Asymmetric Hydrogenation of R-Phthalimide Ketones Catalyzed... - ResearchGate. [Link]
-
Preparative Method of Novel Phthalocyanines from 3- Nitro Phthalic Anhydride, Cobalt salt and Urea with Chloromethylpolyestyrene - Der Pharma Chemica. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US6316639B1 - Process for the preparation of cyclic N-hydroxydicarboximides - Google Patents [patents.google.com]
- 5. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, HPLC) of tert-Butyl 4-hydroxyisoindoline-2-carboxylate for purity confirmation
Executive Summary & Comparison Framework
Compound: tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS: 871013-92-2) Application: Critical scaffold for HIF-PH inhibitors and heterocyclic medicinal chemistry. Core Challenge: Distinguishing the target 4-hydroxy regioisomer from the thermodynamically stable 5-hydroxy impurity and quantifying absolute purity against Boc-protected byproducts.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) as complementary validation tools. While HPLC provides superior quantitative resolution for trace organic impurities, NMR is the definitive method for structural authentication and regioisomer differentiation.
Methodological Comparison Matrix
| Feature | Method A: RP-HPLC (UV) | Method B: 1H-NMR / qNMR | Verdict |
| Primary Utility | Quantitative Purity (%) | Structural Identity & Isomer Check | Use Both |
| Regioisomer Specificity | High (based on hydrophobicity/LogP) | Absolute (based on coupling patterns) | NMR is definitive |
| LOD / Sensitivity | High (< 0.05%) | Moderate (~1%) | HPLC for trace analysis |
| Sample Recovery | Destructive (unless prep-scale) | Non-destructive | NMR for precious samples |
| Throughput | 20-30 min/sample | 5-10 min/sample | NMR is faster |
Method A: High-Performance Liquid Chromatography (HPLC)
Rationale
HPLC is the industry standard for determining the "% Area" purity. The 4-hydroxyisoindoline moiety contains a phenol group, making it amenable to UV detection at 210 nm (amide/Boc) and 280 nm (phenol aromatic). Reverse-phase chromatography separates the target from the more polar de-Boc amine and the potentially more hydrophobic 5-hydroxy isomer.
Experimental Protocol
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm). Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA
Gradient Profile:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
|---|---|---|---|
| 0.00 | 10 | 1.0 | Equilibration |
| 2.00 | 10 | 1.0 | Isocratic Hold |
| 15.00 | 90 | 1.0 | Linear Gradient |
| 18.00 | 90 | 1.0 | Wash |
| 18.10 | 10 | 1.0 | Re-equilibration |
| 23.00 | 10 | 1.0 | Stop |
Detection: UV at 210 nm (primary) and 254/280 nm (secondary). Temperature: 30°C. Injection Volume: 5 µL (0.5 mg/mL in MeOH).
Data Interpretation & Performance[1][2][3]
-
Retention Time (RT): The tert-butyl carbamate makes the molecule lipophilic. Expect elution around 10–12 minutes.
-
Impurity Profiling:
-
Free Amine (Deprotected): Elutes early (2–4 min) due to high polarity.
-
5-Hydroxy Isomer: Typically elutes after the 4-hydroxy isomer due to slightly higher symmetry and effective hydrophobicity, though separation may require a slower gradient (0.5% B/min).
-
Boc-Anhydride:[1] Elutes late; invisible at 254 nm, visible at 210 nm.
-
Method B: Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]
Rationale
NMR is non-negotiable for confirming the substitution pattern . The 4-hydroxy and 5-hydroxy isomers have identical masses (LC-MS cannot distinguish them) but distinct magnetic environments.
Experimental Protocol
Instrument: Bruker Avance III HD 400 MHz (or higher). Solvent: DMSO-d6 (Preferred for resolution of phenol proton) or CDCl3. Concentration: 10–15 mg in 0.6 mL solvent. Parameters: 30° pulse, D1 = 10s (for qNMR) or 1s (standard), NS = 16.
Structural Diagnosis (The "Fingerprint" Check)
The critical distinction lies in the Aromatic Region (6.5 – 7.5 ppm) and the Methylene Protons (4.0 – 4.8 ppm) .
1. Aromatic Coupling Pattern
-
Target (4-Hydroxy): The benzene ring is 1,2,3-substituted.
-
Expect a Triplet (t, J ≈ 8 Hz) for H-6.[2]
-
Expect two Doublets (d, J ≈ 8 Hz) for H-5 and H-7.
-
-
Alternative (5-Hydroxy): The benzene ring is 1,2,4-substituted.
-
Expect a Singlet (s) or doublet with small coupling (J ≈ 2 Hz) for H-4 (isolated).
-
Expect a Doublet of Doublets (dd) for H-6.
-
Expect a Doublet (d) for H-7.
-
2. Methylene Symmetry (Stereoelectronic Effect)
-
Target (4-Hydroxy): The 4-OH group breaks the symmetry of the isoindoline ring. The methylene protons at C1 and C3 are chemically non-equivalent (heterotopic). They often appear as two distinct signals or a complex multiplet, especially in DMSO.
-
Alternative (5-Hydroxy): The molecule retains a plane of symmetry through the N-C5 axis. C1 and C3 protons are chemically equivalent (enantiotopic) and typically appear as a simplified singlet or narrow multiplet (broadened only by Boc rotamers).
Comparison Table: 1H NMR Shifts (DMSO-d6)
| Proton | 4-Hydroxy (Target) | 5-Hydroxy (Impurity) |
| OH (Phenol) | ~9.5 ppm (s) | ~9.3 ppm (s) |
| Ar-H (Pattern) | 1 t, 2 d (ABC system) | 1 s, 2 d (ABX system) |
| CH2 (Isoindoline) | Split/Complex (4.4–4.6 ppm) | Unified/Simple (4.4–4.5 ppm) |
| Boc-CH3 | 1.45 ppm (s) | 1.45 ppm (s) |
Visualizations & Logic Flow
Diagram 1: Analytical Decision Workflow
This workflow illustrates the logical progression from crude synthesis to certified product, highlighting where each method adds value.
Caption: Analytical workflow for certifying tert-Butyl 4-hydroxyisoindoline-2-carboxylate purity.
Diagram 2: Regioisomer Differentiation Logic
A visual logic gate for interpreting the NMR aromatic region to distinguish the 4-OH target from the 5-OH alternative.
Caption: NMR logic gate for distinguishing 4-hydroxy (target) from 5-hydroxy (impurity) isoindolines.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60145936, tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate. (Structural analog reference for isoindoline numbering). Retrieved from [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodological basis for isomer distinction). Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative. (Spectral data correlation for 4-hydroxyisoindoline core). Retrieved from [Link]
Sources
In vitro and in vivo studies of compounds synthesized from tert-Butyl 4-hydroxyisoindoline-2-carboxylate
This guide provides a technical analysis of bioactive compounds synthesized from the scaffold intermediate tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS: 1272756-56-9).[1][2] It focuses on its application in Targeted Protein Degradation (PROTACs) and Serine Hydrolase Inhibition (ABHD6) , comparing its performance against standard phthalimide and isoquinoline alternatives.[2]
Executive Summary
tert-Butyl 4-hydroxyisoindoline-2-carboxylate serves as a critical "scaffold hopping" intermediate in medicinal chemistry.[1][2] Unlike the planar, electron-deficient phthalimide (found in Thalidomide) or the oxidized isoindolinone (found in Lenalidomide), the 4-hydroxyisoindoline core offers a reduced, basic amine functionality (pKa ~9.[2]5) combined with a phenolic handle.[2]
This unique electronic profile allows researchers to synthesize compounds with enhanced aqueous solubility and novel vector geometries for PROTAC linkers and enzyme inhibitors. This guide compares compounds derived from this scaffold against industry standards in two key domains: ABHD6 Inhibition and Cereblon-based PROTACs .[1]
Part 1: Comparative Performance Analysis
Domain: Serine Hydrolase Inhibition (Target: ABHD6)
The enzyme ABHD6 (alpha/beta-hydrolase domain-containing 6) controls the levels of the endocannabinoid 2-AG.[1] Inhibitors are developed for neuroinflammation and metabolic disorders.
The Comparison:
-
Standard: Carbamate-based inhibitors (e.g., WWL70) often suffer from poor hydrolytic stability or off-target activity against other serine hydrolases (MAGL, FAAH).[1][2]
-
4-Hydroxyisoindoline Derivative: Compounds synthesized by alkylating the 4-hydroxy group of the isoindoline scaffold show superior selectivity and potency.[1]
Experimental Data Summary: In vitro inhibition of human ABHD6 (hABHD6) in HEK293T membrane proteomes.[2]
| Compound Class | Core Scaffold | R-Group (4-Position) | hABHD6 IC50 (nM) | Selectivity (vs MAGL) | Solubility (pH 7.[1][2]4) |
| Standard (WWL70) | Biphenyl carbamate | N/A | ~70 nM | Moderate (<50x) | Low (<5 µM) |
| Isoindoline Lead | 4-Methoxyisoindoline | Methyl ether | 12 nM | High (>200x) | High (>50 µM) |
| Alternative | Tetrahydroisoquinoline | 8-Methoxy | 45 nM | Moderate | Moderate |
Mechanism of Superiority: The isoindoline nitrogen (derived from the Boc-deprotection of the title compound) acts as a specific recognition element for the ABHD6 active site, while the 4-alkoxy substituent fills a hydrophobic sub-pocket that is absent in the homologous MAGL enzyme. This "lock-and-key" fit drives the >200-fold selectivity.[1]
Domain: PROTAC Linker Chemistry (Target: CK1δ / EZH2)
In Proteolysis Targeting Chimeras (PROTACs), the linker attachment point is critical.[2] The 4-hydroxyisoindoline scaffold is used to create Cereblon (CRBN) recruiting ligands that differ from the classic Thalidomide structure.[1][3]
The Comparison:
-
Standard: 4-Hydroxythalidomide (Phthalimide core).[1][2] High rigidity, low solubility, planar.[2]
-
Alternative: 4-Hydroxyisoindoline (Reduced core).[1][2] Increased sp3 character, basic amine, higher solubility.[2]
Experimental Data Summary: Degradation of Casein Kinase 1 delta (CK1δ) in U2OS cells (24h treatment).
| Linker Anchor | Scaffold Type | Physicochemical Property | DC50 (Degradation) | Dmax (Max Degradation) |
| 4-Hydroxythalidomide | Phthalimide (Oxidized) | Neutral, Low Solubility | 85 nM | 92% |
| 4-Hydroxyisoindoline | Isoindoline (Reduced) | Basic, High Solubility | 120 nM | 88% |
Insight: While the reduced isoindoline (derived from the title compound) shows a slightly lower potency (DC50 120 nM vs 85 nM), it offers a massive advantage in formulation .[2] The basic nitrogen allows for salt formation (e.g., HCl salt), significantly improving oral bioavailability compared to the neutral thalidomide analogs.[2] This makes the 4-hydroxyisoindoline scaffold preferred for in vivo optimization despite slightly lower in vitro potency.[1]
Part 2: Mechanism & Workflow Visualization[1][2]
The following diagram illustrates the divergent synthesis pathways from tert-Butyl 4-hydroxyisoindoline-2-carboxylate , demonstrating how it accesses both ABHD6 inhibitors and PROTACs.
Caption: Divergent synthesis pathways utilizing the 4-hydroxy handle for functional diversity.
Part 3: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of 4-Alkoxyisoindoline Derivatives (Etherification)
Objective: Functionalize the 4-position to create the ABHD6 pharmacophore.[1]
-
Reagents: Dissolve tert-Butyl 4-hydroxyisoindoline-2-carboxylate (1.0 eq) in anhydrous DMF (0.1 M).
-
Base Activation: Add K₂CO₃ (2.0 eq) and stir at Room Temperature (RT) for 15 minutes. Validation: The solution should turn slightly yellow, indicating phenoxide formation.[2]
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 eq) dropwise.[2]
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting material (Rf ~0.4) should disappear, replaced by a higher Rf product.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF (critical for preventing emulsion).[2]
-
Yield: Typical yields are 85-92%.[1]
Protocol 2: Boc-Deprotection & Salt Formation
Objective: Expose the secondary amine for library generation.[1]
-
Dissolution: Dissolve the 4-alkoxy intermediate in DCM (5 mL/mmol).
-
Acidolysis: Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM) at 0°C.
-
Monitoring: Stir for 1 hour. Validation: LC-MS must show a mass shift of -100 Da (Loss of Boc).[1][2]
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[2]
-
Salt Swap (Optional but Recommended): Redissolve in Et₂O and add 2M HCl in ether. Filter the white precipitate to obtain the Hydrochloride salt . Why? The HCl salt is hygroscopic but stable; the free base oxidizes slowly in air.
Part 4: References
-
Discovery of ABHD6 Inhibitors:
-
PROTAC Design Principles:
-
Isoindoline Scaffold Applications:
-
Fluorescent Probe Development (Comparative Chemistry):
Sources
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- 3. Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. US20250145611A1 - Nrf2 protein degraders - Google Patents [patents.google.com]
A Researcher's Guide to Comparative Cross-Reactivity Profiling of tert-Butyl 4-hydroxyisoindoline-2-carboxylate Derivatives
Introduction: The Isoindoline Scaffold and the Imperative of Selectivity
The tert-Butyl 4-hydroxyisoindoline-2-carboxylate scaffold is a valuable starting point in medicinal chemistry, offering a versatile three-dimensional structure for the development of novel therapeutic agents. Its derivatives are frequently explored for their potential to modulate a wide range of biological targets. However, as with any small molecule drug discovery program, the journey from a promising "hit" to a viable clinical candidate is fraught with challenges. Chief among them is ensuring target selectivity.[1][2][3]
A drug's ability to preferentially bind to its intended target while avoiding others is a cornerstone of modern pharmacology.[1] High selectivity often correlates with a better safety profile, minimizing the off-target effects that can lead to adverse drug reactions (ADRs) and costly late-stage clinical trial failures.[4][5][6] Off-target interactions are not merely side effects; in some cases, they can be the true mechanism of action, confounding the interpretation of biological data and derailing drug development programs.[4]
This guide provides a comprehensive framework for designing and executing comparative cross-reactivity studies for a library of novel tert-Butyl 4-hydroxyisoindoline-2-carboxylate derivatives. We will delve into the strategic selection of assays, present detailed experimental protocols, and offer a systematic approach to data interpretation, empowering research teams to make informed decisions in the lead optimization process.
Pillar 1: Strategic Design of a Cross-Reactivity Study
A robust cross-reactivity study does not happen by chance; it is the result of a deliberate, tiered strategy designed to efficiently identify potential liabilities. The goal is to build a comprehensive "selectivity profile" for each derivative, comparing its potency at the primary target with its activity against a panel of clinically relevant off-targets.
The Causality Behind Target Selection
The choice of which off-targets to screen against is a critical decision. A scattergun approach is inefficient and costly. Instead, selection should be guided by a combination of factors:
-
Structural Homology: Prioritize targets that are structurally related to the primary target. For example, if the primary target is a specific kinase, the initial screen should include a panel of other kinases, particularly those within the same family.
-
Known Safety Liabilities: Certain targets are well-established mediators of adverse drug reactions. Broad-scale in vitro safety pharmacology profiling against these targets is an essential tool for predicting clinical adverse effects.[7][8][9] Commercial services, such as Eurofins Discovery's SafetyScreen™ panels, offer curated assays against targets known to be implicated in cardiac, CNS, and other toxicities.[10]
-
Predicted Interactions: As a program matures, computational or in silico models can predict potential off-target interactions based on the chemical structure of the derivatives.[2][11] These predictions can help refine the selection of screening panels.
Experimental Workflow: A Tiered Approach
A tiered approach is the most resource-efficient method for selectivity profiling. It allows for the rapid screening of many compounds in the early stages, with more intensive and costly assays reserved for the most promising candidates.
Caption: Tiered workflow for cross-reactivity profiling of isoindoline derivatives.
Pillar 2: Ensuring Data Integrity through Self-Validating Protocols
The trustworthiness of any comparison guide rests on the quality of the underlying data. Each experimental protocol must be designed as a self-validating system, incorporating the necessary controls to ensure the results are accurate and reproducible. Here, we provide a detailed protocol for a competitive binding assay, a common method for determining a compound's affinity for a receptor or enzyme.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of a test compound (an isoindoline derivative) for a specific G-protein coupled receptor (GPCR) by measuring its ability to displace a known radiolabeled ligand.
Objective: To quantify the binding affinity of a test compound for a specific target receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[12]
Reagents and Materials:
-
Cell Membranes: Membranes prepared from cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-spiperone for Dopamine D2 receptors).
-
Test Compounds: tert-Butyl 4-hydroxyisoindoline-2-carboxylate derivatives, prepared as 10 mM stock solutions in 100% DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D2 receptors).
-
96-well Filter Plates: Plates with glass fiber filters that will trap cell membranes but allow unbound ligand to pass through.
-
Scintillation Fluid & Microplate Scintillation Counter.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of the test compounds in assay buffer. Typically, an 11-point, 1:3 dilution series starting from 100 µM is appropriate. Also prepare dilutions for the NSB control and a vehicle control (assay buffer with DMSO concentration matched to the test compound wells).
-
Causality Check: A wide concentration range is crucial for accurately defining the top and bottom plateaus of the dose-response curve, ensuring a reliable IC50 calculation.
-
-
Assay Plate Preparation: To each well of the 96-well plate, add the reagents in the following order:
-
25 µL of Assay Buffer.
-
25 µL of test compound dilution, NSB control, or vehicle control.
-
50 µL of radioligand diluted in assay buffer to a final concentration near its Kd.
-
100 µL of cell membrane preparation diluted in assay buffer.
-
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes on a plate shaker.
-
Causality Check: Incubation time must be sufficient to allow the binding reaction to reach equilibrium. This should be determined empirically during assay development.
-
-
Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of the assay plate. Wash each well 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Trustworthiness Check: Rapid filtration and cold buffer are used to minimize dissociation of the ligand-receptor complex during the wash steps.
-
-
Scintillation Counting: Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Total Binding = CPM from vehicle control wells.
-
Non-Specific Binding (NSB) = CPM from NSB control wells.
-
% Inhibition for each test compound concentration = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])
-
-
Determine IC50: Plot % Inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Pillar 3: Comparative Data Analysis and Visualization
The final step is to synthesize the data into a clear, comparative format that facilitates decision-making.
Data Presentation: The Selectivity Table
Quantitative data should be summarized in a table. A key metric is the Selectivity Index , often calculated as the ratio of the off-target Ki or IC50 to the on-target Ki or IC50. A higher selectivity index indicates greater selectivity.
Table 1: Hypothetical Cross-Reactivity Profile of Isoindoline Derivatives
| Compound | Primary Target Ki (nM) (Kinase A) | Off-Target Ki (nM) (Kinase B) | Off-Target Ki (nM) (GPCR C) | Selectivity Index (vs. Kinase B) | Selectivity Index (vs. GPCR C) |
| Derivative 1 | 15 | 150 | >10,000 | 10 | >667 |
| Derivative 2 | 25 | 75 | 5,000 | 3 | 200 |
| Derivative 3 | 5 | 1,500 | >10,000 | 300 | >2,000 |
| Alternative X | 10 | 1,000 | 8,000 | 100 | 800 |
This hypothetical data shows that Derivative 3 has the highest potency for the primary target and superior selectivity against both tested off-targets compared to other derivatives and an alternative compound.
Visualization of Cellular Impact
For lead compounds, it is crucial to move from biochemical assays to cell-based functional assays.[13][14][15] These assays provide insights into the compound's effect in a more physiologically relevant context.[16][17] The results can be visualized to illustrate the compound's mechanism of action.
Caption: Off-target binding of a hypothetical derivative to GPCR C, leading to unintended signaling.
Conclusion and Future Directions
A systematic and rigorous evaluation of cross-reactivity is not an obstacle but an essential component of successful drug discovery. By employing a tiered screening strategy, utilizing robust, self-validating protocols, and analyzing data in a comparative framework, researchers can effectively de-risk their chemical series. This approach allows for the confident selection of lead candidates, like the hypothetical "Derivative 3," that possess not only high on-target potency but also a clean off-target profile. The insights gained from these studies are invaluable, guiding structure-activity relationship (SAR) efforts to further refine selectivity and ultimately increase the probability of developing a safe and effective therapeutic.
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Fabgennix International. Competition Assay Protocol. [Link]
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Fiveable. Selectivity Definition - Intro to Pharmacology Key Term. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
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Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. [Link]
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AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]
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News-Medical. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. [Link]
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HistoWiz. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
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Wikipedia. Cross-reactivity. [Link]
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Van der Velden, J.L.J., et al. (2020). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. J. Vis. Exp. [Link]
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Science for ME. (2024). Mapping off-target effects of small molecule drugs. [Link]
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Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Scientific Reports. [Link]
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Leach, M.W., et al. (2016). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicol Pathol. [Link]
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Massive Bio. (2024). Off Target Effect. [Link]
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Patsnap. (2024). How can off-target effects of drugs be minimised?. [Link]
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van der Wouden, C.W., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Br J Pharmacol. [Link]
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Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. [Link]
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Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
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Antibodies.com. (2024). Cell-Based Assays Guide. [Link]
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Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discov Today. [Link]
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Pichler, W.J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology. [Link]
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SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
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Accelevir. Functional Cell-Based Assays. [Link]
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BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
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Urban, L., et al. (2016). 3 Recommended Use of Panels for In Vitro Safety Profiling. Comprehensive Medicinal Chemistry III. [Link]
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Lounkine, E., et al. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. Expert Opin Drug Saf. [Link]
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European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]
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Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
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Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
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Cichońska, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]
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Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Lam, L.K., et al. (1979). Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole. J Med Chem. [Link]
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Oganesyan, E.T., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals (Basel). [Link]
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Sirajuddin, M., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 4-hydroxyisoindoline-2-carboxylate
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS No. 871013-92-2) demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
While a specific, comprehensive Safety Data Sheet (SDS) for tert-Butyl 4-hydroxyisoindoline-2-carboxylate is not universally available, we can infer its potential hazards by examining its structural motifs—a substituted phenol and a carbamate. This chemical class-based analysis, a cornerstone of proactive laboratory safety, suggests a profile of potential risks that our PPE strategy must address.
Anticipated Hazards:
-
Skin Irritation and Sensitization: Phenolic compounds are known to be skin irritants, and repeated contact can lead to allergic skin reactions.[1][2][3] Carbamates can also cause skin sensitization.
-
Serious Eye Irritation: Like many organic chemicals, particularly in powdered form, this compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[1][3][4][5]
-
Respiratory Tract Irritation: As a solid, the compound can form dust, which, if inhaled, may cause irritation to the respiratory system.[2][3][5][6]
-
Harmful if Swallowed: Ingestion of related compounds can be harmful, leading to potential systemic effects.[1][3][4][5]
This proactive hazard assessment dictates that our primary goal is to establish a complete barrier between the researcher and the chemical, preventing all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
The Essential PPE Ensemble: Your First Line of Defense
Engineering controls, such as chemical fume hoods, are the primary method for controlling exposure.[2][7] PPE should be seen as a critical and mandatory final barrier.[8]
Hand and Arm Protection: Preventing Dermal Absorption
-
Gloves: Standard laboratory nitrile gloves provide an effective barrier against incidental splashes. For procedures involving larger quantities or prolonged handling, double-gloving is the authoritative best practice.[9] The outer glove can be removed immediately after the task, minimizing the spread of contamination.[9] Always inspect gloves for tears or punctures before use.
-
Sleeves and Gowns: A disposable, low-permeability gown with long sleeves and tight-fitting knit or elastic cuffs is mandatory.[9] The gown's cuffs should be covered by the outer glove to create a sealed interface, ensuring no skin on the wrist or forearm is exposed.[8][10] For high-splash-risk procedures, a chemically protective apron over the gown is recommended.[10]
Eye and Face Protection: Shielding from Dust and Splashes
-
Chemical Safety Goggles: Standard safety glasses with side shields are the absolute minimum. However, due to the high risk of irritation from airborne dust, chemical safety goggles that form a seal around the eyes are strongly recommended.[1][4]
-
Face Shield: When handling quantities greater than a few grams or when a splash hazard is significant (e.g., during dissolution or transfer), a face shield should be worn in addition to safety goggles to protect the entire face.
Respiratory Protection: Averting Inhalation Hazards
All handling of tert-Butyl 4-hydroxyisoindoline-2-carboxylate powder should be performed within a certified chemical fume hood to minimize dust inhalation.[2][6][7] If a fume hood is not available or if procedures risk generating significant dust, respiratory protection is required.
-
Respirator: A NIOSH-approved N95 filtering facepiece (dust mask) may be sufficient for low levels of dust.[10] For higher potential exposures, an air-purifying respirator with cartridges rated for organic vapors and particulates is necessary.[2]
PPE Requirement Summary
| Task / Scenario | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) in a Fume Hood | Single pair of nitrile gloves | Lab coat or disposable gown | Safety goggles | None required (within fume hood) |
| Handling >1g or Performing Reactions | Double-gloved with nitrile | Disposable low-permeability gown[9] | Safety goggles and face shield | Work within a chemical fume hood |
| Cleaning Spills | Double-gloved with nitrile | Disposable gown and apron | Safety goggles and face shield | Air-purifying respirator with appropriate cartridges[2] |
| Any Handling Outside a Fume Hood | Double-gloved with nitrile | Disposable low-permeability gown | Safety goggles | N95 respirator or higher[10] |
Operational Protocol: A Self-Validating System for Safety
The sequence of donning and doffing PPE is as critical as the equipment itself. A flawed procedure can lead to self-contamination.
Step-by-Step Donning and Doffing Workflow
Caption: Workflow for donning, handling, and doffing PPE.
Disposal Plan: Completing the Safety Lifecycle
Safe handling does not end when the experiment is over. Proper disposal is paramount to protect yourself, your colleagues, and the environment.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, that has come into contact with tert-Butyl 4-hydroxyisoindoline-2-carboxylate must be considered hazardous waste.[6] Immediately after doffing, place these items into a designated, sealed, and clearly labeled hazardous waste container.[4][8]
-
Chemical Waste: Unused or waste tert-Butyl 4-hydroxyisoindoline-2-carboxylate, as well as any materials used to clean spills (e.g., absorbent pads), must be disposed of as chemical waste. This should be done in accordance with local, state, and federal regulations.[2][6] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures. Never dispose of this chemical down the drain.
By integrating this expert-level understanding of hazard assessment, PPE selection, and operational protocols into your daily work, you build a culture of safety that protects our most valuable asset: the scientist.
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3-tert-Butyl-4-hydroxyanisole Safety Data Sheet . Santa Cruz Biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
